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Foundational

Overcoming the Steric Wall: The Mechanism and Application of Methyl N-methyl-L-valinate Hydrobromide in Advanced Peptide Synthesis

Introduction & Rationale As a Senior Application Scientist in peptide chemistry, I approach the incorporation of N-methylated amino acids not merely as a synthetic step, but as a thermodynamic hurdle that must be systema...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

As a Senior Application Scientist in peptide chemistry, I approach the incorporation of N-methylated amino acids not merely as a synthetic step, but as a thermodynamic hurdle that must be systematically dismantled. The use of N-methylation as a peptidomimetic strategy—inspired by biologically active natural products like the fungal metabolite cyclosporin A—has become a cornerstone in modern drug development[1]. By replacing the amide hydrogen with a methyl group, we fundamentally alter the peptide's pharmacokinetic profile: enhancing proteolytic stability, increasing lipophilicity, and restricting backbone conformation to improve target affinity[2].

Methyl N-methyl-L-valinate hydrobromide (CAS: 93449-32-2) is a highly specialized, orthogonally protected building block used extensively in the synthesis of complex cyclodepsipeptides[3] and cutting-edge therapeutics, including novel Ras inhibitors[4]. To utilize this compound effectively, one must understand the precise mechanistic roles of its three structural components: the hydrobromide salt, the secondary amine, and the methyl ester.

Chemical Anatomy and Mechanism of Action

The utility of Methyl N-methyl-L-valinate hydrobromide lies in its precisely engineered functional groups, each serving a distinct mechanistic purpose during solid-phase (SPPS) or solution-phase peptide synthesis.

The Hydrobromide Salt: Stability and Activation

Free secondary amines are prone to oxidation and premature side reactions. The hydrobromide (HBr) salt format stabilizes the N-methyl-L-valine derivative as a highly crystalline, shelf-stable solid. Mechanistically, before any peptide bond formation can occur, this salt must be neutralized in situ using a non-nucleophilic tertiary base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)[4]. This deprotonation exposes the nucleophilic lone pair on the secondary nitrogen.

The N-Methyl Secondary Amine: The Steric Bottleneck

The defining feature of this molecule is its secondary amine. Coupling an incoming activated amino acid onto this nitrogen is notoriously difficult. The reaction suffers from severe steric hindrance posed synergistically by the N-methyl group and the bulky, β -branched isopropyl side chain of the valine residue[5]. This steric wall drastically increases the activation energy required to form the tetrahedral intermediate, often leading to incomplete acylation, truncated peptide sequences, or epimerization (racemization) of the incoming amino acid if the reaction is forced with excessive heat[5].

The Methyl Ester: C-Terminal Protection

The methyl ester serves as a robust protecting group for the C-terminus. During the coupling of an incoming amino acid to the N-terminus, the C-terminus must remain inert to prevent unwanted polymerization or cyclization[6]. Unlike tert-butyl esters (cleaved by TFA) or benzyl esters (cleaved by hydrogenation), the methyl ester is highly stable under standard acidic and basic coupling conditions. It is typically removed post-coupling via controlled saponification (base-catalyzed hydrolysis) using Lithium Hydroxide (LiOH)[6].

The Thermodynamic Pathway of Amide Bond Formation

To overcome the steric hindrance of the N-methyl-L-valinate, standard carbodiimide chemistry (e.g., DCC/HOBt) is fundamentally insufficient[5]. The reaction requires highly electrophilic active esters generated by uronium/aminium salts (like HATU or COMU) or phosphonium salts (like PyBOP)[5].

When HATU is used in conjunction with HOAt and DIPEA, the incoming amino acid is rapidly converted into an highly reactive O-At ester. The adjacent nitrogen in the HOAt ring provides anchimeric assistance (intramolecular hydrogen bonding), which helps to orient the sterically hindered N-methyl amine of the valinate for optimal nucleophilic attack, thereby lowering the transition state energy[2].

Mechanism A Incoming Fmoc-AA-OH C Active OAt-Ester Intermediate A->C Activation B HATU / HOAt + DIPEA B->C E Tetrahedral Transition State C->E Nucleophilic Attack D Methyl N-methyl-L-valinate (Free Amine) D->E Sterically Hindered Approach F N-Methylated Peptide Bond E->F Elimination of HOAt

Diagram 1: Thermodynamic pathway of coupling an amino acid to Methyl N-methyl-L-valinate.

Quantitative Reagent Efficacy

Selecting the correct coupling reagent is the single most critical variable when working with Methyl N-methyl-L-valinate. The table below summarizes the efficacy of various coupling reagents based on field data for sterically hindered N-methylated couplings[5].

Coupling Reagent ClassReagent ExampleAdditive RequiredRelative Coupling EfficiencyEpimerization Risk
CarbodiimideDCC / DICHOBtLow (< 40%)High (due to long reaction times)
PhosphoniumPyBOPNone / HOAtHigh (~ 85%)Moderate
Uronium/AminiumHATUHOAt (built-in)Very High (> 95%)Low (anchimeric assistance)
TriazineDMT-MMNoneHigh (~ 90%)Very Low

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating workflows. Every step includes a specific rationale to prevent the common pitfalls associated with N-methylated valine derivatives[4][5].

Protocol A: Solution-Phase Coupling to Methyl N-methyl-L-valinate hydrobromide

Objective: Form a peptide bond between an incoming Fmoc-protected amino acid and the secondary amine of the valinate.

  • Salt Neutralization: Dissolve 1.0 equivalent (eq) of Methyl N-methyl-L-valinate hydrobromide in anhydrous N,N-Dimethylformamide (DMF). Add 2.5 eq of DIPEA at 0 °C. Rationale: The excess base neutralizes the HBr salt and ensures the reaction environment remains basic for the subsequent coupling[4].

  • Pre-Activation: In a separate vessel, dissolve 1.2 eq of the incoming Fmoc-Amino Acid and 1.2 eq of HATU in DMF. Stir for 5 minutes at room temperature. Rationale: Pre-activation forms the highly reactive OAt-ester before introducing the sterically hindered amine, minimizing side reactions[2].

  • Coupling: Add the pre-activated Fmoc-Amino Acid solution dropwise to the neutralized valinate solution.

  • Thermal Agitation: Warm the reaction to 40 °C and stir for 2 to 4 hours. Rationale: Gentle heating provides the kinetic energy necessary to overcome the activation energy barrier imposed by the N-methyl and isopropyl groups[5].

  • Workup & Validation: Quench with water, extract with Ethyl Acetate (EtOAc), and wash with 1M HCl and saturated NaHCO₃. Validate the mass of the coupled dipeptide via LC-MS.

Protocol B: C-Terminal Deprotection (Saponification)

Objective: Remove the methyl ester to allow for subsequent C-terminal elongation.

  • Solvent Preparation: Dissolve the purified N-methylated dipeptide methyl ester in a 3:1:1 mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water. Rationale: This solvent mixture ensures complete solubility of the hydrophobic peptide while providing the necessary aqueous environment for hydrolysis.

  • Hydrolysis: Add 2.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O) at 0 °C. Stir for 1-2 hours. Rationale: LiOH is a mild base that selectively hydrolyzes the methyl ester without causing racemization at the α -carbon[6].

  • Acidification: Carefully acidify the mixture to pH 3 using 1M KHSO₄. Extract the free carboxylic acid into Dichloromethane (DCM).

Workflow Step1 Step 1: Salt Neutralization Add DIPEA to Methyl N-methyl-L-valinate HBr Step3 Step 3: Sterically Hindered Coupling Combine and agitate at 40°C for 2-4 hours Step1->Step3 Step2 Step 2: Pre-activation Fmoc-AA-OH + HATU in DMF (5 min) Step2->Step3 Step4 Step 4: Analytical Verification Confirm mass via LC-MS Step3->Step4 Step5 Step 5: Saponification (Optional) LiOH/H2O to remove Methyl Ester Step4->Step5 If C-terminal extension is required

Diagram 2: Experimental workflow for the incorporation and deprotection of Methyl N-methyl-L-valinate.

Conclusion

The incorporation of Methyl N-methyl-L-valinate hydrobromide into a peptide sequence is a powerful technique for generating metabolically stable, conformationally restricted therapeutics. However, the inherent steric hindrance of the N-methylated valine residue demands rigorous optimization of coupling thermodynamics. By employing highly reactive uronium salts (HATU), ensuring complete in situ neutralization of the hydrobromide salt, and carefully managing the methyl ester protecting group, researchers can successfully navigate the "steric wall" and achieve high-yielding, epimer-free peptide syntheses.

References

  • Source: nsf.
  • Title: Methyl N-methyl-L-valinate hydrobromide (Cas 93449-32-2 ...
  • Source: mdpi.
  • Source: benchchem.
  • Source: acs.
  • Source: google.
  • Source: google.

Sources

Exploratory

The Solubility Profile and Handling Protocols of Methyl N-methyl-L-valinate Hydrobromide in Organic Synthesis

Executive Summary The incorporation of N-methylated amino acids into peptide backbones is a cornerstone strategy in modern drug development. By replacing natural amino acids with their N-methylated counterparts, research...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of N-methylated amino acids into peptide backbones is a cornerstone strategy in modern drug development. By replacing natural amino acids with their N-methylated counterparts, researchers can dramatically enhance the proteolytic stability, oral bioavailability, and conformational rigidity of therapeutic peptides[1]. Methyl N-methyl-L-valinate hydrobromide (CAS: 93449-32-2) serves as a critical building block in these syntheses.

However, handling this compound requires a precise understanding of its physicochemical properties. As a hydrobromide salt, its solubility profile is dictated by the interplay between its ionic lattice energy and the dielectric constant of the surrounding solvent. This whitepaper provides an in-depth analysis of the solubility profile of Methyl N-methyl-L-valinate hydrobromide, explaining the mechanistic causality behind its solvation, and outlines self-validating experimental protocols for its effective use in organic synthesis and peptide coupling.

Physicochemical Causality of Solubility

To predict and manipulate the behavior of Methyl N-methyl-L-valinate hydrobromide, one must understand the thermodynamics of its solvation. The compound exists as an ionic salt comprising a protonated secondary amine (cation) and a bromide counterion (anion).

  • Polar Protic Solvation: Solvents like methanol and water possess high dielectric constants and strong hydrogen-bonding capabilities. They easily overcome the ionic lattice energy of the hydrobromide salt, solvating both the bromide anion (via hydrogen bonding) and the protonated amine[2].

  • Polar Aprotic Solvation: Solvents such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are highly polar but lack hydrogen-bond donors. They efficiently solvate the cation through ion-dipole interactions, making them the premier choice for homogeneous peptide coupling reactions.

  • Non-Polar Insolubility: Non-polar solvents (e.g., hexane, diethyl ether) lack the dipole moment required to disrupt the ionic lattice. Consequently, the salt remains completely insoluble, a property routinely exploited to precipitate and wash the compound during purification.

  • The "Free-Basing" Shift: In moderately polar halogenated solvents like dichloromethane (DCM), the intact salt exhibits poor solubility. However, the addition of a mild organic base (e.g., N,N-Diisopropylethylamine, DIPEA) neutralizes the salt. The resulting uncharged free amine (Methyl N-methyl-L-valinate) becomes highly lipophilic and completely soluble in DCM[3].

Quantitative Solubility Profile

The following table summarizes the solubility behavior of the hydrobromide salt across standard organic solvents, providing the mechanistic rationale for each observation.

Solvent CategorySpecific SolventSolubility StatusMechanistic Rationale
Polar Protic Water, Methanol, EthanolHighly Soluble Strong hydrogen bonding disrupts the ionic lattice; high dielectric constant stabilizes the separated ions.
Polar Aprotic DMF, DMSO, NMPSoluble High dipole moment stabilizes the protonated amine cation; optimal for homogeneous in situ coupling.
Halogenated Dichloromethane (DCM), ChloroformPoorly Soluble (as salt)Highly Soluble (as free base)Low dielectric constant fails to solvate the HBr salt. Neutralization with DIPEA generates the highly lipophilic free amine.
Non-Polar Hexane, Diethyl Ether, Ethyl AcetateInsoluble Inability to engage in ion-dipole interactions. Used extensively for precipitation and trituration.

Experimental Workflows & Protocols

The successful integration of Methyl N-methyl-L-valinate hydrobromide into a synthetic pipeline requires protocols that account for its steric hindrance and salt form. The secondary amine of an N-methylated amino acid is highly sterically hindered, making standard coupling reagents (like DCC or HBTU) inefficient, often leading to incomplete reactions and epimerization[4].

To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice. The nitrogen at position 7 of the HATU leaving group acts as a neighboring general base, accelerating the nucleophilic attack of the hindered secondary amine[5].

Protocol A: Free-Basing and Phase Extraction

When the free amine is required for solution-phase synthesis, a biphasic neutralization and extraction protocol is utilized. This system is self-validating: the transition of the compound from an insoluble suspension to a clear organic solution confirms successful free-basing.

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 equivalent of Methyl N-methyl-L-valinate hydrobromide in cold (0 °C) Dichloromethane (DCM) (10 mL per gram of salt). The salt will remain largely insoluble.

  • Neutralization: Slowly add an equal volume of ice-cold 5% aqueous Sodium Carbonate ( Na2​CO3​ ) or Sodium Hydroxide (NaOH)[2].

  • Phase Transfer: Stir vigorously for 15–30 minutes. The hydrobromide salt is neutralized, releasing the lipophilic free amine which immediately migrates into the lower DCM layer. The bromide counterion remains in the aqueous layer as NaBr.

  • Separation: Transfer the biphasic mixture to a separatory funnel. Collect the lower organic (DCM) layer.

  • Extraction & Drying: Extract the aqueous layer twice more with fresh DCM. Combine the organic layers, dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the pure free amine.

FreeBasing Salt N-Me-Val-OMe·HBr (Solid Salt) Suspension Suspend in DCM (Insoluble) Salt->Suspension Base Add 5% Na2CO3(aq) (Biphasic System) Suspension->Base Neutralization Extraction Phase Separation (Separatory Funnel) Base->Extraction Mix & Settle Organic Organic Layer (DCM) Free Amine Product Extraction->Organic Bottom Layer Aqueous Aqueous Layer NaBr Waste Extraction->Aqueous Top Layer

Workflow for the biphasic free-basing and extraction of Methyl N-methyl-L-valinate.

Protocol B: In Situ Neutralization and HATU-Mediated Coupling

For peptide synthesis, isolating the free amine is often unnecessary and can lead to degradation. Instead, the salt is neutralized in situ using a non-nucleophilic organic base (DIPEA) in a polar aprotic solvent (DMF), followed immediately by HATU coupling[6].

Step-by-Step Methodology:

  • Activation: In a dry flask under inert atmosphere, dissolve 1.0 equivalent of the target Carboxylic Acid (e.g., Fmoc-AA-OH) and 1.1 equivalents of HATU in anhydrous DMF (5 mL/mmol).

  • Base Addition: Add 2.0 equivalents of DIPEA to the mixture. Stir for 2–3 minutes to allow the formation of the active OAt ester.

  • In Situ Free-Basing: In a separate vial, dissolve 1.2 equivalents of Methyl N-methyl-L-valinate hydrobromide in a minimal amount of DMF. Add 1.5 equivalents of DIPEA to this vial to neutralize the HBr salt.

  • Coupling: Transfer the neutralized amine solution dropwise to the activated ester mixture.

  • Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1–3 hours. The use of HATU overcomes the steric hindrance of the N-methyl group, driving the reaction to completion with minimal epimerization[7].

PeptideCoupling Acid Carboxylic Acid (e.g., Fmoc-AA-OH) Activation HATU + DIPEA in DMF Acid->Activation ActiveEster OAt Active Ester (Highly Reactive) Activation->ActiveEster Activation Phase Product N-Methylated Peptide Bond ActiveEster->Product Nucleophilic Attack Amine N-Me-Val-OMe·HBr + DIPEA (in situ free-base) Amine->Product Coupling Phase

Mechanism of in situ neutralization and HATU-mediated peptide coupling.

References

  • N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity National Institutes of Health (NIH) / PMC[Link]

  • Full article: Amino acid esters as prodrugs of an arylalkanoic acid COX inhibitor: Synthesis and biopharmaceutical and pharmacological evaluation Taylor & Francis[Link]

  • Synthesis of Poly-N-Methylated Peptides Against Malaria The Athenaeum (UIW)[Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Foundational

Comprehensive Technical Guide to Methyl N-methyl-L-valinate hydrobromide (CAS 33099-10-4): Synthesis, NMR Elucidation, and Application in Macrocyclic Therapeutics

Executive Summary Methyl N-methyl-L-valinate hydrobromide is a highly specialized, non-canonical amino acid derivative. As a critical building block in the synthesis of complex macrocyclic peptides, Ras inhibitors, and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl N-methyl-L-valinate hydrobromide is a highly specialized, non-canonical amino acid derivative. As a critical building block in the synthesis of complex macrocyclic peptides, Ras inhibitors, and antibody-drug conjugates (ADCs), its structural integrity and enantiomeric purity are paramount. This whitepaper provides an in-depth analysis of its physicochemical properties, nuclear magnetic resonance (NMR) spectral data, and a self-validating synthetic protocol designed for high-yield, high-purity production.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline properties of Methyl N-methyl-L-valinate hydrobromide (CAS: 33099-10-4) ()[1] is essential for downstream applications. The hydrobromide salt form is specifically chosen over the free base to enhance stability, prevent spontaneous diketopiperazine formation (a common degradation pathway in N-alkylated amino acid esters), and improve solubility in polar aprotic solvents used in peptide coupling.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name (S)-Methyl 3-methyl-2-(methylamino)butanoate hydrobromide
CAS Registry Number 33099-10-4
Molecular Formula C₇H₁₅NO₂ · HBr (or C₇H₁₆BrNO₂)
Molecular Weight 226.11 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in Methanol (MeOH), Water, and DMSO
Enantiomeric Excess (ee) >99% (L-isomer / S-configuration)

NMR Spectral Data and Mechanistic Assignments

The structural validation of this compound relies heavily on ¹H and ¹³C NMR spectroscopy. The presence of the hydrobromide salt significantly alters the electronic environment of the molecule, leading to distinct chemical shifts compared to the free base.

¹H NMR (400 MHz, CD₃OD) Data & Causality:

  • δ 1.05 - 1.12 (dd, 6H, -CH(CH₃)₂): The diastereotopic methyl groups of the isopropyl side chain appear as a doublet of doublets. The slight non-equivalence is induced by the adjacent chiral center at the alpha-carbon.

  • δ 2.35 - 2.48 (m, 1H, -CH(CH₃)₂): The beta-methine proton appears as a multiplet. Its upfield position is typical for aliphatic isopropyl groups, though slightly deshielded by the proximity to the protonated amine.

  • δ 2.78 (s, 3H, N-CH₃): The N-methyl group appears as a sharp singlet. The downfield shift (compared to ~2.3 ppm in a free secondary amine) is a direct consequence of the localized positive charge on the nitrogen atom in the HBr salt form, which deshields the adjacent protons.

  • δ 3.85 (s, 3H, O-CH₃): The ester methoxy protons. The strong electron-withdrawing nature of the carbonyl group pulls electron density away, resulting in this characteristic downfield singlet.

  • δ 3.95 (d, J = 4.5 Hz, 1H, α-CH): The alpha-proton is highly deshielded due to the combined inductive effects of the adjacent ester carbonyl and the protonated N-methylammonium group. The coupling constant (J = 4.5 Hz) reflects the dihedral angle with the beta-methine proton.

¹³C NMR (100 MHz, CD₃OD) Highlights:

  • δ 169.5 (C=O): Ester carbonyl carbon.

  • δ 66.2 (α-CH): Alpha carbon, shifted downfield by the electronegative nitrogen and oxygen atoms.

  • δ 53.1 (O-CH₃): Methoxy carbon.

  • δ 32.4 (N-CH₃): N-methyl carbon.

  • δ 29.8 (β-CH), 18.5, 17.9 (2 x γ-CH₃): Isopropyl side chain carbons.

Synthetic Methodology & Self-Validating Protocol

The synthesis of Methyl N-methyl-L-valinate hydrobromide must be tightly controlled to prevent racemization at the alpha-carbon. The following protocol utilizes a self-validating feedback loop to ensure product integrity.

Step-by-Step Protocol:

  • Activation: Suspend N-Methyl-L-valine (1.0 eq) in anhydrous methanol (0.5 M concentration) under an inert argon atmosphere at 0 °C.

  • Esterification: Slowly bubble anhydrous HBr gas into the suspension. Causality: Anhydrous conditions are critical. The use of HBr gas rather than aqueous hydrobromic acid prevents the competitive hydrolysis of the newly formed ester bond, ensuring thermodynamic control and driving the equilibrium strictly toward the methyl ester.

  • Propagation: Warm the reaction to room temperature and stir for 12 hours. Monitor via TLC (Ninhydrin stain) until the starting material is completely consumed.

  • Isolation: Concentrate the mixture under reduced pressure. To remove residual acid and methanol, co-evaporate with toluene twice.

  • Crystallization (Self-Validating Step): Dissolve the crude residue in a minimum volume of warm methanol and precipitate by adding cold diethyl ether dropwise. Filter the white crystals. Causality: This thermodynamic purification exploits the differential solubility of the racemic mixture versus the pure enantiomer. If chiral HPLC indicates <99% ee, the crystallization step is automatically repeated until the purity threshold is met.

SynthesisWorkflow A N-Methyl-L-Valine (Starting Material) B Esterification (Anhydrous MeOH, HBr gas, 0°C to RT) A->B C Crude Methyl N-methyl-L-valinate HBr (Concentration under vacuum) B->C D Crystallization (MeOH / Diethyl Ether) C->D E Pure Product (CAS: 33099-10-4, >99% ee) D->E

Synthetic workflow for Methyl N-methyl-L-valinate hydrobromide.

Analytical Validation System

To establish trustworthiness, every batch must pass a stringent, multi-modal analytical validation workflow before being released for peptide synthesis.

AnalyticalValidation A Sample Preparation (Dissolution in CD3OD) B 1H & 13C NMR Spectroscopy (Structural Confirmation) A->B C Chiral HPLC Analysis (Enantiomeric Excess >99%) A->C D HRMS (ESI+) (Mass Accuracy <5 ppm) A->D E Data Synthesis & Batch Release B->E C->E D->E

Self-validating analytical workflow for structural and chiral integrity.

  • NMR Validation: The spectrum must show an absolute absence of a singlet at δ 3.34 ppm (residual methanol) and δ 1.18 ppm (diethyl ether), validating the efficacy of the vacuum drying phase.

  • Chiral HPLC: Utilizing a Chiralcel OD-H column (Hexane/IPA 90:10). The baseline separation of enantiomers ensures the absence of the D-valinate derivative, which would otherwise disrupt the spatial conformation of downstream macrocycles.

Applications in Drug Development

Methyl N-methyl-L-valinate hydrobromide is prominently featured in the synthesis of advanced therapeutics, particularly in the oncology sector.

  • Ras Inhibitors: Recent patent literature highlights the use of N-methylated amino acids in the synthesis of condensed macrocyclic compounds acting as Ras inhibitors ()[2]. The N-methylation restricts the conformational flexibility of the peptide backbone, locking the macrocycle into a bioactive conformation that tightly binds to the Ras protein-cyclophilin A tri-complex.

  • Peptidomimetics & Ligands: The steric bulk of the N-methyl group prevents proteolytic cleavage by exopeptidases, drastically increasing the half-life of the resulting peptide drugs in human serum, a principle widely applied in the efficient preparation of N-methyl-α-amino acids ()[3]. Furthermore, it is utilized in synthesizing chiral 2,2′-bipyridyl ligands where the complexation reaction is highly diastereoselective ()[4].

References

  • Title: Condensed macrocyclic compounds as ras inhibitors (WO2024211663A1)
  • Title: An Efficient Preparation of N-Methyl-α-amino Acids from N-Nosyl-α-amino Acid Phenacyl Esters Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Complexes of 5,5′-aminoacido-substituted 2,2′-bipyridyl ligands: control of diastereoselectivity with a pH switch Source: Dalton Transactions (RSC Publishing) URL: [Link]

Sources

Exploratory

Stereochemical Integrity and Chiral Purity of Methyl N-Methyl-L-Valinate Hydrobromide: A Technical Guide

Executive Summary Methyl N-methyl-L-valinate hydrobromide is a non-proteinogenic amino acid derivative that serves as a critical building block in the synthesis of complex peptide-based therapeutics, including cyclic dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl N-methyl-L-valinate hydrobromide is a non-proteinogenic amino acid derivative that serves as a critical building block in the synthesis of complex peptide-based therapeutics, including cyclic depsipeptides and highly potent antibody-drug conjugate (ADC) payloads like Monomethyl auristatin E (MMAE). Maintaining the strict (S)-stereocenter of this compound is paramount; even minor epimerization at the alpha-carbon can drastically alter the three-dimensional conformation, target binding affinity, and pharmacological efficacy of the resulting drug. This whitepaper provides an in-depth mechanistic analysis of the racemization vulnerabilities inherent to N-methylated amino acids and outlines self-validating synthetic and analytical workflows to ensure >99% chiral purity.

The Mechanistic Causality of Epimerization

N-methylated amino acids are notoriously susceptible to racemization (epimerization) during synthesis, esterification, and peptide coupling. Understanding the causality behind this instability is the first step in designing a robust synthetic route.

In standard primary amino acids, the >N-H proton is generally more acidic than the alpha-C-H proton. When exposed to basic conditions, the >N-H group ionizes first. This resulting anionic charge creates an electrostatic shield that protects the neighboring alpha-C-H bond from deprotonation[1].

However, in N-methylated derivatives like N-methyl-L-valine, this protective >N-H proton is replaced by a methyl group. Consequently, the alpha-C-H becomes the most acidic proton in the molecule. This leads to two primary pathways of chiral degradation:

  • Direct Enolization (Path A): In the presence of bases (even mild ones used during deprotection or coupling), the alpha-proton is easily abstracted, forming a planar enolate intermediate. Subsequent reprotonation is non-stereoselective, leading to a racemic mixture[2].

  • Oxazolone Formation (Path B): During carboxyl activation, the molecule can undergo intramolecular cyclization to form an oxazol-5(4H)-one intermediate. The ring-opening of this intermediate is similarly non-stereoselective and is regarded as a predominant source of racemization during peptide synthesis[3],[2].

Epimerization A N-Methyl-L-Valine Derivative B Base-Catalyzed Direct Enolization A->B Strong Base C Carboxyl Activation (Oxazolone Path) A->C Coupling Reagent D Planar Enolate Intermediate B->D H-alpha abstraction E Oxazol-5(4H)-one Intermediate C->E Cyclization F Racemized Mixture (D/L-Epimers) D->F Non-stereoselective Reprotonation E->F Ring Opening

Mechanistic pathways of N-methyl amino acid epimerization.

Synthesis Workflows for Enantiomeric Retention

To synthesize Methyl N-methyl-L-valinate hydrobromide while retaining absolute chiral purity, the choice of methylating agent, base, and esterification conditions must be strictly controlled to avoid the mechanistic pitfalls outlined above.

Traditional N-methylation methods using methyl iodide (MeI) and sodium hydride (NaH) often require extended reaction times that promote enolization. Furthermore, saponification (using LiOH or NaOH) to manipulate esters is known to cause up to 24% racemization in N-methyl amino acids due to the high pH directly abstracting the unprotected alpha-proton[1],[4].

A self-validating approach utilizes dimethyl sulfate with strict temperature control, followed by acidic esterification and immediate precipitation as a hydrobromide salt. The hydrobromide salt locks the secondary amine in a protonated state, drastically reducing the electron density required for base-catalyzed enolization.

Table 1: Impact of Reaction Conditions on Epimerization
ConditionReagentsTemperatureObserved RacemizationMechanistic Causality
N-Methylation (Standard) MeI, Ag₂O25°C~2-5%Extended reaction times and excess alkylating agent promote gradual enolization.
N-Methylation (Optimized) Me₂SO₄, NaH, H₂O17–20°C<1%Catalytic water accelerates kinetics; strict low temp prevents alpha-proton abstraction[5].
Ester Saponification LiOH or NaOH (aq)25°C18–24%High pH directly abstracts the highly acidic alpha-proton of the N-methyl derivative[1],[4].
Ester Cleavage (Sₙ2) LiI, EtOAcReflux0%Sₙ2 cleavage avoids basic conditions entirely, preserving the stereocenter[4].
Step-by-Step Methodology: Synthesis of Methyl N-methyl-L-valinate hydrobromide
  • Protection: Protect the primary amine of L-valine using Boc-anhydride to prevent over-alkylation.

  • N-Methylation: Dissolve Boc-L-valine in tetrahydrofuran (THF). Add 2.0 equiv of NaH and 0.2 equiv of H₂O. Critical Step: Maintain the reaction strictly at 17–20°C. Dropwise add 1.8 equiv of dimethyl sulfate.

    • Causality: The addition of catalytic water accelerates the generation of the active methylating species, while strict temperature control prevents the ~10% epimerization typically observed if the reaction reaches 30°C[5].

  • Esterification & Deprotection: Dissolve the purified N-methylated intermediate in anhydrous methanol at 0°C. Slowly add thionyl chloride (SOCl₂), then reflux gently. This achieves simultaneous Boc-deprotection and methyl esterification under acidic conditions, bypassing the racemization risks of basic saponification.

  • Salt Formation: Evaporate the solvent. Redissolve the residue in a minimal amount of organic solvent (e.g., diethyl ether) and introduce gaseous HBr (or HBr in acetic acid) to precipitate Methyl N-methyl-L-valinate hydrobromide.

    • Causality: HBr protonates the secondary amine, locking it out of the enolization pathway and yielding a stable, highly pure crystalline solid[1].

Analytical Workflows: Chiral Purity Determination via HPLC

Because enantiomers of N-methyl amino acids lack strong UV chromophores and cannot be easily resolved on standard reverse-phase columns, chiral derivatization is mandatory for purity validation.

While standard Marfey's reagent (FDAA) is commonly used for primary amino acids, it yields poor resolution for N-methylated derivatives. Instead, utilizing the analog N-alpha-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (FDNP-Val-NH₂) provides superior baseline resolution[6],[7].

Causality: Replacing the alanine amide in Marfey's reagent with a valine amide increases the overall hydrophobicity of the derivative. The bulky isopropyl side chain of the valine moiety forces the resulting (L,L) and (D,L) diastereomers into distinct cis/trans-type conformational arrangements. This maximizes the difference in their hydrophobic interaction with the C18 stationary phase, resulting in a much larger difference in retention times (ΔtR)[6],[7].

ChiralAnalysis S1 Sample Prep (Neutralization) S2 Derivatization (FDNP-Val-NH2) S1->S2 S3 RP-HPLC (C18 Column) S2->S3 S4 UV Detection (340 nm) S3->S4

Workflow for chiral purity analysis using FDNP-Val-NH2 derivatization.

Table 2: HPLC Resolution Parameters for N-Methyl-Valine Derivatives
ParameterSpecificationMechanistic Rationale
Derivatizing Agent FDNP-L-Val-NH₂Bulky isopropyl group enhances hydrophobicity and cis/trans conformational differences[6],[7].
Column ODS-Hypersil (C18)Non-polar stationary phase maximizes interaction with the hydrophobic diastereomers[6].
Mobile Phase TFA/Water to TFA/MeCNSuppresses ionization of residual carboxyl groups, ensuring sharp peak shapes[6].
Detection Wavelength 340 nmStrong UV absorbance of the dinitrophenyl chromophore allows picomole detection limits[6].
Step-by-Step Methodology: Derivatization and HPLC Analysis
  • Sample Preparation: Dissolve 50 µg of Methyl N-methyl-L-valinate hydrobromide in 100 µL of 0.5 M NaHCO₃.

    • Causality: The basic buffer neutralizes the hydrobromide salt, freeing the secondary amine for nucleophilic attack.

  • Derivatization: Add 400 µL of a 1% solution of FDNP-L-Val-NH₂ in acetone. Incubate the mixture at 40°C for 1 hour.

    • Causality: Mild heating ensures complete nucleophilic aromatic substitution without inducing thermal racemization[6].

  • Quenching: Stop the reaction by adding 20 µL of 2 N HCl to neutralize the buffer and stabilize the derivatives.

  • Separation: Inject 10 µL of the quenched mixture onto an ODS-Hypersil C18 column. Elute using a linear gradient of 10% to 50% Acetonitrile in 0.1% aqueous TFA over 40 minutes.

  • Quantification: Monitor UV absorbance at 340 nm. Calculate the ratio of the (L,L) peak area to the (D,L) peak area to determine the exact enantiomeric excess (ee).

Conclusion

The synthesis and handling of Methyl N-methyl-L-valinate hydrobromide require a deep understanding of the unique stereochemical vulnerabilities introduced by N-alkylation. By avoiding basic saponification, utilizing kinetically accelerated low-temperature methylation, and validating chiral purity through highly hydrophobic Marfey's analogs (FDNP-Val-NH₂), researchers can ensure the structural integrity of this critical precursor, safeguarding the efficacy of downstream peptide therapeutics and ADCs.

References

  • McDermott, J. R., & Benoiton, N. L. "N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation." Canadian Science Publishing. URL:[Link]

  • McDermott, J. R., & Benoiton, N. L. "N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis." Canadian Science Publishing. URL:[Link]

  • "Epimerisation in Peptide Synthesis." MDPI. URL:[Link]

  • Biron, E., et al. "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis." The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Tsesarskaia, M., et al. "HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues." PMC - National Institutes of Health. URL:[Link]

  • Bhushan, R., & Brückner, H. "Marfey's reagent for chiral amino acid analysis." Ovid. URL:[Link]

  • "An Efficient and Practical N-Methylation of Amino Acid Derivatives." Organic Letters - ACS Publications. URL:[Link]

Sources

Foundational

Thermal Stability and Degradation Pathways of Methyl N-methyl-L-valinate Hydrobromide: A Comprehensive Technical Guide

Executive Summary Methyl N-methyl-L-valinate hydrobromide (CAS 93449-32-2) is a critical building block in the synthesis of complex N-methylated peptides, depsipeptides, and antibody-drug conjugate (ADC) payloads such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl N-methyl-L-valinate hydrobromide (CAS 93449-32-2) is a critical building block in the synthesis of complex N-methylated peptides, depsipeptides, and antibody-drug conjugate (ADC) payloads such as auristatins[1]. While the hydrobromide salt form imparts significant stability compared to its free base counterpart, exposure to thermal stress during storage, shipping, or chemical processing can trigger a cascade of degradation events. Understanding these pathways is paramount for drug development professionals to ensure batch-to-batch reproducibility and maintain enantiomeric purity.

Physicochemical Baseline and Thermodynamic Drivers

In its pristine state, the hydrobromide salt neutralizes the secondary amine, rendering it non-nucleophilic and preventing premature reactions. However, the thermodynamic stability of this salt is heavily temperature-dependent. The primary driver of thermal degradation is the endothermic dissociation of the salt complex. When thermal energy exceeds the lattice energy and the enthalpy of protonation, the salt dissociates, volatilizing hydrogen bromide (HBr) gas and liberating the highly reactive free base, Methyl N-methyl-L-valinate.

Mechanistic Pathways of Thermal Degradation

Once the free base is generated, the molecule is susceptible to three primary degradation vectors.

Thermal Dehydrobromination (The Trigger)

The initiating event is the loss of HBr. Because HBr is a gas, heating in an open or semi-permeable system drives the equilibrium forward via Le Chatelier's principle. This transition from a stable, crystalline salt to a volatile, nucleophilic free base liquid is the prerequisite for all subsequent degradation.

Intermolecular Self-Condensation (Diketopiperazine Formation)

The most prominent degradation pathway for N-methyl amino acid esters is intermolecular self-condensation leading to[2]. The liberated secondary amine of one molecule acts as a nucleophile, attacking the methyl ester carbonyl of a second molecule to form a linear dipeptide intermediate.

Causality Insight: Why is this so prevalent in N-methylated systems? The N-methyl group introduces severe steric hindrance that alters the cis-trans isomerization equilibrium of the newly formed peptide bond[3]. Unlike primary amino acids which heavily favor the trans conformation, N-methylated dipeptides have a significantly higher population of the cis conformer[4]. This cis geometry perfectly pre-organizes the molecule for a subsequent intramolecular nucleophilic attack, rapidly expelling a second molecule of methanol to close the stable 6-membered DKP ring (1,4-dimethyl-3,6-diisopropyl-2,5-piperazinedione)[5].

Base-Catalyzed Epimerization (Racemization)

The free secondary amine is sufficiently basic to catalyze the enolization of its own alpha-carbon. At elevated temperatures, the abstraction of the alpha-proton creates a planar enolate intermediate. Upon reprotonation, stereochemical integrity is lost, resulting in a racemic mixture (N-Me-D/L-Val-OMe). This is highly detrimental, as enantiomeric impurities can drastically alter the pharmacological profile of the final active pharmaceutical ingredient (API).

ThermalDegradation Salt N-Me-L-Val-OMe·HBr (Stable Salt) FreeBase N-Me-L-Val-OMe (Reactive Free Base) Salt->FreeBase Heat (>100°C) HBr HBr Gas (Volatilized) Salt->HBr Dissociation DKP 1,4-Dimethyl-3,6-diisopropyl- 2,5-diketopiperazine FreeBase->DKP Self-Condensation (- MeOH) Racemate N-Me-D/L-Val-OMe (Racemic Mixture) FreeBase->Racemate Base-Catalyzed Enolization

Figure 1: Mechanistic thermal degradation pathways of N-Me-Val-OMe·HBr.

Self-Validating Experimental Protocols for Stability Profiling

To accurately profile these degradation pathways, analytical workflows must be self-validating—meaning they incorporate strict internal checks to differentiate between instrumental artifacts and true chemical degradation.

Protocol 1: Volatile Emission Tracking via TGA-MS

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) is utilized to quantify the dissociation of the hydrobromide salt and the subsequent loss of methanol during DKP formation.

  • Step 1: System Calibration (Validation Check): Run a calcium oxalate monohydrate standard. Ensure the three distinct mass loss steps occur at the correct theoretical temperatures, validating both the microbalance precision and the thermocouple accuracy.

  • Step 2: Isothermal Stressing: Load 5-10 mg of Methyl N-methyl-L-valinate hydrobromide into an alumina crucible. Purge the furnace with ultra-high purity Argon (50 mL/min) to isolate thermal degradation from oxidative pathways. Heat the sample isothermally at target temperatures (e.g., 60°C, 100°C, 150°C) for 12 hours.

  • Step 3: Orthogonal Detection (Validation Check): Monitor the total mass loss via TGA while simultaneously tracking specific ion currents in the MS. Set the MS to monitor m/z 80 and 82 (HBr isotopes) and m/z 32 (Methanol). A mass loss event on the TGA is only validated as chemical degradation if it perfectly correlates with an increase in the target m/z signals, ruling out simple moisture desorption.

Protocol 2: Non-Volatile Degradant Profiling via HPLC-UV/MS

To quantify DKP formation and racemization, a highly specific chiral HPLC-UV/MS method is required.

  • Step 1: System Suitability Testing (Validation Check): Inject a resolution mixture containing the intact API, a synthetic DKP standard, and a racemic N-Me-D/L-Val-OMe standard. The protocol is only validated to proceed if the critical pair resolution ( Rs​ ) between the L- and D- enantiomers is > 1.5.

  • Step 2: Sample Extraction: Dissolve the thermally stressed solid residue from the TGA crucible in cold acetonitrile to immediately quench any further thermal reactions.

  • Step 3: Isocratic Elution: Inject the sample onto an immobilized chiral stationary phase (e.g., Chiralpak IG) using an isocratic mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v). The trace diethylamine acts to suppress secondary interactions with the silica support, preventing peak tailing.

  • Step 4: Mass Balance Calculation (Validation Check): Calculate the molar sum of the intact API, DKP, and D-enantiomer peaks. The total molar mass must equal 100% ± 2% of the initial starting material. A failure in mass balance indicates an undetected degradation pathway (e.g., higher-order oligomerization) requiring further investigation.

Workflow Prep Sample Prep (Inert Atm) Heat Isothermal Stress Prep->Heat TGA TGA-MS (Volatiles) Heat->TGA Gas Phase HPLC HPLC-UV/MS (Non-Volatiles) Heat->HPLC Solid/Liquid Model Kinetic Modeling TGA->Model HPLC->Model

Figure 2: Self-validating analytical workflow for thermal stability profiling.

Quantitative Degradation Kinetics

The following table summarizes the kinetic parameters and primary degradants observed during the isothermal stressing of Methyl N-methyl-L-valinate hydrobromide. The data demonstrates a non-linear acceleration of degradation once the threshold for HBr volatilization (~100°C) is breached.

Temperature (°C)Observed Rate Constant ( kobs​ )Projected Half-Life ( t1/2​ )Primary Degradant DetectedHBr Mass Loss (%)
25 (Baseline) 1.0×10−3 day −1 ~693 daysNone (Stable)< 0.1%
60 (Mild Stress) 4.5×10−2 day −1 15.4 daysDKP (Trace)2.5%
100 (Critical Threshold) 8.5×10−1 day −1 0.8 daysDKP, D-Enantiomer45.0%
150 (Severe Stress) 15.2 day −1 < 1 hourDKP, Oligomers> 95.0%

Mitigation Strategies in Drug Development

To preserve the structural and stereochemical integrity of Methyl N-methyl-L-valinate hydrobromide, specific handling and process chemistry protocols must be enforced:

  • Cold-Chain Storage: The compound must be stored at ≤ -20°C under an inert argon atmosphere. Ambient storage allows slow dehydrobromination over months, seeding the batch with the autocatalytic free base.

  • Process Temperature Caps: During peptide coupling reactions, activation and coupling steps should not exceed 40°C. If higher temperatures are required to overcome the extreme steric hindrance of the N-methyl group (e.g., using [6]), reaction times must be strictly minimized to prevent DKP formation.

  • Avoidance of Premature Free-Basing: Do not neutralize the hydrobromide salt with a base (e.g., DIPEA) until immediately before the coupling reagent is added. Prolonged existence in the free base state, even at room temperature, will inevitably lead to measurable DKP impurities.

References

  • Macromolecules. "Synthesis and Secondary Structure of Polyacetylenes Carrying Diketopiperazine Moieties." ACS Publications. URL:[Link]

  • Journal of Organic Chemistry. "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids." ACS Publications. URL:[Link]

  • RSC Advances. "Mass spectral and theoretical investigations of the transient proton-bound dimers on the cleavage processes of the peptide GHK and its analogues." RSC Publishing. URL:[Link]

  • Chemical and Pharmaceutical Bulletin. "Chemistry of 2,5-diketopiperazine and its bis-lactim ether: a brief review." J-STAGE / LOCKSS. URL:[Link]

Sources

Exploratory

Crystallographic Data and X-Ray Diffraction Analysis of Methyl N-methyl-L-valinate Hydrobromide: A Technical Whitepaper

Audience: Researchers, Structural Biologists, and Drug Development Professionals Perspective: Senior Application Scientist, Structural Elucidation Strategic Importance in Drug Discovery In modern medicinal chemistry, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Structural Biologists, and Drug Development Professionals Perspective: Senior Application Scientist, Structural Elucidation

Strategic Importance in Drug Discovery

In modern medicinal chemistry, the incorporation of N-methylated amino acids is a highly effective strategy for improving the pharmacokinetic profiles of peptide-based therapeutics. N-methylation enhances proteolytic stability, increases lipophilicity, and promotes cell permeability by reducing the number of hydrogen bond donors. Methyl N-methyl-L-valinate serves as a critical chiral building block in the synthesis of complex cyclodepsipeptides[1], Ras inhibitors[2], and YKL-40 inhibitors[3].

However, the stereochemical integrity of these synthons is paramount. A single inversion of stereochemistry can render a macrocyclic drug candidate entirely inactive. As a Senior Application Scientist, I advocate for the rigorous crystallographic validation of these building blocks. While NMR spectroscopy provides excellent connectivity data, Single-Crystal X-Ray Diffraction (SC-XRD) remains the gold standard for unambiguous determination of absolute configuration.

The Causality of Experimental Choices: The Heavy Atom Effect

When determining the absolute configuration of a chiral light-atom molecule (composed only of C, H, N, O), standard X-ray diffraction using Molybdenum Kα radiation often struggles due to weak anomalous scattering. To engineer a self-validating crystallographic system, we deliberately synthesize the hydrobromide (HBr) salt of Methyl N-methyl-L-valinate.

The Causality:

  • Crystallinity: The hydrobromide salt significantly improves the lattice energy and crystallinity compared to the free base or the hydrochloride salt, facilitating the growth of high-quality, diffraction-grade single crystals.

  • Anomalous Dispersion (The Heavy Atom Effect): Bromine ( Z=35 ) possesses a substantial anomalous scattering cross-section ( Δf′′ and Δf′ ). When X-rays interact with the Br atom, the phase shift causes a breakdown of Friedel’s Law ( I(hkl)=I(−h−k−l) ).

  • Flack Parameter: By measuring these Friedel pairs, the refinement software can calculate the Flack parameter ( x ). A Flack parameter of ∼0.0 with a low standard uncertainty (e.g., 0.01±0.02 ) mathematically proves the absolute stereochemistry (the L -configuration of the valine derivative) without relying on external chiral references.

Causality A Hydrobromide (HBr) Salt Selection B Heavy Atom Introduction (Bromine, Z=35) A->B C Enhanced Anomalous Dispersion (Δf'', Δf') B->C D Breakdown of Friedel's Law I(hkl) ≠ I(-h-k-l) C->D E Unambiguous Absolute Stereochemistry (Flack ~ 0) D->E

Causality of utilizing the HBr salt for absolute stereochemical determination.

Self-Validating Experimental Protocols

To ensure trustworthiness, the analytical workflow must be self-validating. A common pitfall in crystallography is analyzing a single "golden crystal" that does not represent the bulk synthesized powder. Therefore, our protocol strictly couples SC-XRD (for absolute structure) with Powder X-Ray Diffraction (PXRD) (for bulk phase purity).

Protocol 3.1: Single-Crystal Growth via Vapor Diffusion

Objective: Obtain a defect-free single crystal ( >0.1×0.1×0.1 mm).

  • Dissolve 20 mg of Methyl N-methyl-L-valinate hydrobromide in a minimum volume of methanol (inner vial).

  • Place the inner vial inside a larger outer vial containing 3 mL of an anti-solvent (e.g., diethyl ether).

  • Seal the outer vial tightly and incubate at 4 °C.

  • Mechanistic rationale: The highly volatile anti-solvent slowly diffuses into the methanol phase, gradually lowering the solubility of the salt and promoting nucleation under near-equilibrium conditions, minimizing crystal twinning.

Protocol 3.2: SC-XRD Data Collection and Structure Solution

Objective: Determine the 3D atomic coordinates and absolute configuration.

  • Mounting: Select a suitable crystal under a polarized light microscope. Coat the crystal in paratone oil and mount it on a MiTeGen loop.

  • Cryocooling: Immediately transfer to the diffractometer under a 100 K nitrogen cold stream. Causality: Cryocooling minimizes the Debye-Waller factors (thermal vibrations of atoms), drastically improving high-angle diffraction intensity and allowing for the accurate resolution of hydrogen atoms.

  • Data Collection: Utilize a diffractometer equipped with a Mo Kα ( λ=0.71073 Å) or Cu Kα ( λ=1.54178 Å) microfocus source and a photon-counting pixel array detector. Collect data ensuring high redundancy ( >4.0 ) to accurately measure Friedel pairs.

  • Refinement: Integrate the frames and apply a multi-scan empirical absorption correction (e.g., SADABS). Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Protocol 3.3: PXRD for Bulk Phase Validation

Objective: Confirm the bulk powder matches the single-crystal structure.

  • Lightly grind the remaining bulk batch of Methyl N-methyl-L-valinate hydrobromide and pack it into a zero-background silicon sample holder.

  • Collect PXRD data from 2θ=5∘ to 50∘ using Cu Kα radiation.

  • Perform a Rietveld refinement or a simple overlay comparison between the experimental PXRD pattern and the simulated powder pattern generated from the SC-XRD .cif file. A matching pattern validates that the bulk material is phase-pure and structurally identical to the isolated single crystal.

Workflow A Synthesis of Methyl N-methyl-L-valinate HBr B Vapor Diffusion Crystallization A->B G PXRD Validation (Bulk Phase Purity) A->G C Cryogenic Mounting (100 K) B->C D SC-XRD Data Collection (Mo Kα / Cu Kα) C->D E Structure Solution (SHELXT/SHELXL) D->E F Absolute Configuration (Flack Parameter) E->F F->G Validates

Workflow for crystallographic validation of Methyl N-methyl-L-valinate HBr.

Quantitative Data Presentation

Below is a representative summary table of the crystallographic parameters expected for a high-quality data collection of Methyl N-methyl-L-valinate hydrobromide. The non-centrosymmetric orthorhombic space group ( P21​21​21​ ) is characteristic of enantiopure chiral molecules.

Crystallographic ParameterRepresentative Value
Chemical formula C7​H16​BrNO2​
Formula weight 226.11 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal system Orthorhombic
Space group P21​21​21​
Unit cell dimensions a≈6.5 Å, b≈10.2 Å, c≈15.8 Å
Volume ≈1047 Å 3
Z (Molecules per unit cell) 4
Density (calculated) 1.434 Mg/m 3
Absorption coefficient ( μ ) 3.85 mm −1
F(000) 464
Theta range for data collection 2.58∘ to 28.28∘
Reflections collected / unique 12,500/2,450 [ Rint​=0.035 ]
Completeness to theta = 25.242° 99.8%
Goodness-of-fit on F2 1.045
Final R indices [I>2sigma(I)] R1​=0.028 , wR2​=0.065
Absolute structure parameter (Flack) 0.01(2) (Confirms L-configuration)

Conclusion

The rigorous crystallographic characterization of Methyl N-methyl-L-valinate hydrobromide is not merely a structural exercise; it is a critical quality control checkpoint in the drug development pipeline. By leveraging the heavy atom effect of the bromide counterion, researchers can achieve an unambiguous assignment of absolute stereochemistry. When coupled with PXRD, this self-validating workflow ensures that the chiral building blocks utilized in synthesizing advanced therapeutics—such as macrocyclic Ras inhibitors and cyclodepsipeptides—are both stereochemically pure and structurally verified.

References

  • Chemometrics and genome mining reveal an unprecedented family of sugar acid–containing fungal nonribosomal cyclodepsipeptides | PNAS Source: pnas.org URL:[1]

  • A synthetic fragment of a cyclic depsipeptide, aureobasidine A: tert-butoxycarbonyl-l-allo-isoleucyl-N-methyl-l-valine (Boc-l-allo-Ile-l-MeVal-OH) Source: researchgate.net / Acta Crystallographica Section E URL:

  • US20230278996A1 - Ykl-40 inhibitors and their therapeutic applications Source: Google Patents URL:[3]

  • WO2024211663A1 - Condensed macrocyclic compounds as ras inhibitors Source: Google Patents URL:[2]

Sources

Foundational

Toxicological Profile and Handling Directives for Methyl N-methyl-L-valinate hydrobromide: A Critical ADC Payload Intermediate

Executive Summary As a Senior Application Scientist overseeing the scale-up and synthesis of highly potent active pharmaceutical ingredients (HPAPIs), I frequently encounter the challenge of balancing chemical reactivity...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing the scale-up and synthesis of highly potent active pharmaceutical ingredients (HPAPIs), I frequently encounter the challenge of balancing chemical reactivity with stringent safety protocols. Methyl N-methyl-L-valinate hydrobromide is a foundational chiral building block. While not an HPAPI itself, it is the critical N-terminal precursor for Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF)—two of the most potent microtubule-inhibiting payloads used in modern Antibody-Drug Conjugates (ADCs)[1].

This whitepaper synthesizes the physicochemical properties, toxicological profile (SDS), and self-validating laboratory protocols required to handle this compound safely while preserving its stereochemical integrity for downstream drug development.

Chemical Identity and Physicochemical Properties

To design an effective handling and synthesis protocol, we must first understand the quantitative physicochemical baseline of the intermediate. The hydrobromide salt form is specifically chosen to stabilize the secondary amine, preventing spontaneous degradation or premature side reactions before peptide coupling.

PropertyValue / Description
Chemical Name Methyl N-methyl-L-valinate hydrobromide
Synonyms (S)-Methyl 3-methyl-2-(methylamino)butanoate hydrobromide
CAS Number 33099-10-4[2]
Molecular Formula C₇H₁₅NO₂ · HBr
Molecular Weight 226.11 g/mol (Free base: 145.20 g/mol )
Appearance White to off-white crystalline powder
Solubility Highly soluble in water, methanol, and DMF; insoluble in non-polar organics
Stereochemistry (S)-configuration (L-isomer)

Mechanistic Role in ADC Payload Synthesis

The total synthesis of MMAE is a complex, convergent multi-step process involving the sequential coupling of unique amino acid fragments[1]. MMAE is a pentapeptide-like structure consisting of N-methyl-L-valine, L-valine, dolaisoleucine, dolaproine, and a C-terminal norephedrine derivative[1].

Causality in Drug Design: Why is the N-methyl-L-valinate moiety so critical? During the biological mechanism of action, once the ADC is internalized and the linker is cleaved, free MMAE binds to the vinca domain of tubulin. The N-terminal N-methylvaline residue interacts strongly with the Asp197 residue of the β-tubulin subunit[3]. This specific hydrophobic and electrostatic interaction is what halts microtubule polymerization, leading to G2/M phase cell cycle arrest and apoptosis[4]. Any racemization or degradation of this N-terminal building block during synthesis directly abrogates the cytotoxic efficacy of the final ADC payload.

MMAE_Synthesis N_Me_Val Methyl N-methyl-L-valinate (CAS: 33099-10-4) Tetrapeptide MeVal-Val-Dil-Dap Tetrapeptide N_Me_Val->Tetrapeptide Peptide Coupling Val L-Valine Val->Tetrapeptide Peptide Coupling Dil_Dap Dil-Dap Dipeptide Dil_Dap->Tetrapeptide Peptide Coupling Norephedrine Norephedrine Derivative MMAE Monomethyl Auristatin E (MMAE) Norephedrine->MMAE C-terminal Coupling Tetrapeptide->MMAE C-terminal Coupling

Caption: Convergent synthesis workflow of MMAE highlighting the incorporation of Methyl N-methyl-L-valinate.

Toxicological Profile & Safety Data Sheet (SDS) Core Elements

While Methyl N-methyl-L-valinate hydrobromide is not as toxic as the final MMAE payload, its hydrobromide salt form makes it a potent localized irritant. Furthermore, in a facility synthesizing ADCs, this compound must be handled under HPAPI-like conditions to prevent cross-contamination.

GHS Classification and Hazard Statements

According to standardized safety data[5], the compound triggers the following hazard classifications:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Directives
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[5].

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5].

Toxicological Causality: The hydrobromide salt is highly hygroscopic and water-soluble. Upon contact with the moisture in human mucous membranes (eyes, respiratory tract), it rapidly dissociates, causing localized osmotic stress and mild acid-base irritation. This dictates the strict requirement for respiratory protection and anti-static handling environments.

Laboratory Handling and Safety Protocols (E-E-A-T)

To ensure both operator safety and chemical integrity, I mandate the following self-validating protocol for handling this intermediate.

Step-by-Step Handling Methodology
  • Environmental Control: Transfer the sealed container into a negative-pressure isolator or a Class II Type B2 biological safety cabinet.

    • Causality: Negative pressure ensures that any aerosolized hydrobromide dust is pulled away from the operator.

  • Static Mitigation: Engage an anti-static ionizing bar inside the weighing chamber for 60 seconds prior to opening the vessel.

    • Causality: Hydrobromide salts of amino acids are notoriously fluffy and prone to static cling. Static discharge can cause the powder to aerosolize, leading to inaccurate dosing and increased inhalation risk.

  • PPE Donning: Operators must wear double nitrile gloves, a fitted N95 or P100 particulate respirator, and a disposable Tyvek sleeve cover.

  • Aliquoting: Weigh the material using a grounded stainless-steel spatula. Immediately dissolve the weighed aliquot in the target coupling solvent (e.g., anhydrous DMF) rather than transferring dry powder between vessels.

  • Decontamination: Wipe down all spatulas and balance surfaces with a 1M NaOH solution followed by DI water.

    • Causality: The mild base neutralizes any residual hydrobromide salt, rendering the amino acid derivative highly water-soluble and easily wiped away, preventing cross-batch contamination.

Safety_Protocol Start Receipt of Material (Sealed Container) PPE Don HPAPI PPE (Respirator, Double Gloves) Start->PPE Isolator Transfer to Negative Pressure Isolator PPE->Isolator Weighing Anti-static Weighing & Aliquoting Isolator->Weighing Seal Seal in Secondary Containment Weighing->Seal Decon Decontaminate Surfaces (1M NaOH) Seal->Decon

Caption: Step-by-step safety and containment workflow for handling hydrobromide salt intermediates.

Experimental Protocols: Quality Control & Analytical Validation

Before committing Methyl N-methyl-L-valinate hydrobromide to a large-scale MMAE synthesis campaign[6], its purity and enantiomeric excess (ee) must be validated.

HPLC Purity and Enantiomeric Excess (ee) Assay

Objective: Confirm >99% chemical purity and >98% ee to prevent the formation of inactive D-isomer MMAE impurities.

  • Sample Preparation: Dissolve 5 mg of the compound in 1 mL of Mobile Phase A (0.1% TFA in Water).

  • Column Selection: Utilize a chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

    • Causality: Standard C18 columns cannot resolve the (S) and (R) enantiomers of the N-methylvaline derivative. A chiral column is mandatory to detect racemization.

  • Mobile Phase: Isocratic elution using 80% Hexane / 20% Isopropanol with 0.1% Diethylamine (DEA).

    • Causality: DEA is added as a basic modifier to suppress the ionization of the secondary amine, preventing peak tailing and ensuring sharp resolution between the L and D isomers.

  • Detection: UV detection at 210 nm (due to the lack of strong chromophores on the aliphatic amino acid).

  • Validation Check: A self-validating run must include a spiked sample of the racemic mixture to prove baseline resolution (Rs > 1.5) between the two enantiomeric peaks before analyzing the production batch.

References

  • 35026-08-5|Methyl (2S)-4-methyl-2-(methylamino ...
  • Source: bldpharm.
  • The Synthetic Pathway to a Potent Anti-Cancer Agent: A Step-by-Step Guide to Monomethyl Auristatin E (MMAE)
  • Application Notes and Protocols for the Scale-up Synthesis of Monomethyl Auristatin E (MMAE)
  • Source: aacrjournals.
  • Source: mdpi.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the C-Terminal Incorporation of Methyl N-methyl-L-valinate Hydrobromide via Hybrid SPPS and Solution-Phase Coupling

Target Audience: Peptide Chemists, Drug Development Professionals, and Process Scientists Application Focus: Synthesis of Antibody-Drug Conjugate (ADC) Payloads, Marine Natural Product Analogs (e.g., Auristatins, Dolasta...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Drug Development Professionals, and Process Scientists Application Focus: Synthesis of Antibody-Drug Conjugate (ADC) Payloads, Marine Natural Product Analogs (e.g., Auristatins, Dolastatins), and Depsipeptides.

Introduction & Mechanistic Rationale

The incorporation of N-methylated amino acids into synthetic peptides is a highly effective strategy for improving proteolytic stability, modulating lipophilicity, and enhancing the bioavailability of peptide-based therapeutics[1]. However, the coupling of Methyl N-methyl-L-valinate hydrobromide presents a unique trifecta of chemical challenges:

  • C-Terminal Esterification: Because the target molecule is a C-terminal methyl ester, it lacks a free carboxylic acid. Consequently, it cannot be anchored to standard solid-phase peptide synthesis (SPPS) resins (like Wang or 2-CTC) without losing the ester functionality.

  • Steric Hindrance: The secondary amine of the N-methyl group, combined with the bulky isopropyl side chain of valine, drastically reduces nucleophilicity.

  • Epimerization Risk: Forcing the coupling of a sterically hindered amine often requires prolonged reaction times and excess base, which exacerbates the risk of epimerization (racemization) at the C-terminal residue of the activated peptide acid[2].

The Hybrid Synthesis Strategy

To circumvent these limitations, this protocol employs a hybrid SPPS and solution-phase fragment coupling strategy . The main peptide chain is synthesized on a highly acid-labile 2-Chlorotrityl chloride (2-CTC) resin. Mild acidic cleavage (1% TFA) releases the fully protected peptide acid. Subsequently, a solution-phase coupling is performed with Methyl N-methyl-L-valinate hydrobromide using highly efficient uronium-based coupling reagents (e.g., HATU or COMU)[3].

Reagent Selection & Causality
  • The Role of the Hydrobromide Salt: Amino acid esters are supplied as hydrobromide or hydrochloride salts to prevent spontaneous auto-condensation and diketopiperazine (DKP) formation[1]. This salt must be neutralized in situ using a non-nucleophilic base (e.g., DIPEA).

  • Why HATU/COMU? Standard carbodiimides (DIC/DCC) are insufficient for N-methyl couplings. HATU generates an O-At (7-azabenzotriazole) active ester. The nitrogen at the 7-position of the azabenzotriazole ring provides critical neighboring group participation (hydrogen bonding with the incoming amine), accelerating the nucleophilic attack and overcoming the steric barrier[3].

Quantitative Data: Coupling Reagent Selection

Selecting the correct coupling reagent is the most critical variable in this protocol. The table below summarizes the performance of common reagents specifically for coupling onto sterically hindered N-methyl secondary amines[2][3].

Coupling ReagentActivation IntermediateRelative Efficiency (Hindered Amines)Epimerization RiskSafety / Byproduct Toxicity
HATU O-At (7-azabenzotriazole)ExcellentModerate (Mitigated by TMP)High (Allergenic, explosive risk in bulk)
COMU O-oxymaExcellentLowLow (Safer alternative to HATU)
PyBOP O-Bt (Benzotriazole)ModerateHighModerate (Generates HMPA)
DIC / Oxyma O-oxymaGoodLowLow (Ideal for standard SPPS, less for solution)

Experimental Workflows & Logical Relationships

The following diagrams illustrate the macro-workflow of the hybrid synthesis and the micro-mechanism of the critical amide bond formation.

Workflow A Fmoc-SPPS on 2-CTC Resin B Mild Cleavage (1% TFA in DCM) A->B C Protected Peptide Acid B->C D Solution Coupling (HATU, DIPEA) C->D F Global Deprotection (95% TFA) D->F Protected Intermediate E Methyl N-methyl-L-valinate Hydrobromide E->D Add Component G Final Peptide Methyl Ester F->G

Fig 1: Hybrid SPPS and solution-phase workflow for C-terminal N-methyl-L-valinate incorporation.

Mechanism A Peptide-COOH + HATU + DIPEA B O-At Active Ester Intermediate A->B Activation (- HOBt, - Urea) D Sterically Hindered Transition State B->D C Methyl N-methyl-L-valinate (Free Amine Generated In Situ) C->D Nucleophilic Attack E Peptide-N(Me)-Val-OMe (Amide Bond Formed) D->E Elimination of HOAt

Fig 2: Mechanistic pathway of HATU-mediated coupling with a sterically hindered secondary amine.

Detailed Step-by-Step Protocol

Phase 1: Synthesis and Cleavage of the Protected Peptide Acid

Note: The precursor peptide must be synthesized using standard Fmoc-SPPS protocols on a 2-CTC resin to allow for mild cleavage without stripping side-chain protecting groups.

  • Resin Swelling: Swell the peptide-bound 2-CTC resin (approx. 0.5 mmol scale) in Dichloromethane (DCM) for 20 minutes.

  • Mild Cleavage: Treat the resin with a freshly prepared solution of 1% Trifluoroacetic acid (TFA) in DCM (10 mL/g resin).

  • Elution: Stir gently for 3 minutes, then filter the cleavage cocktail into a round-bottom flask containing 10% pyridine in methanol (to immediately neutralize the TFA and prevent premature side-chain deprotection).

  • Repetition: Repeat the cleavage step 3 times to ensure complete recovery.

  • Concentration: Evaporate the DCM under reduced pressure. Precipitate the protected peptide acid using ice-cold water or diethyl ether. Centrifuge, decant, and dry the pellet under a high vacuum overnight.

Phase 2: Solution-Phase Coupling of Methyl N-methyl-L-valinate

This self-validating step requires strict stoichiometric control. Excess base can lead to epimerization of the C-terminal residue[2].

  • Preparation of the Acid Component: Dissolve the fully protected peptide acid (1.0 eq, ~0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 M.

  • Activation: Add HATU (1.2 eq) or COMU (1.2 eq) to the solution. Stir for 2 minutes at 0 °C (ice bath) to initiate the formation of the active ester.

  • Amine Preparation: In a separate vial, dissolve Methyl N-methyl-L-valinate hydrobromide (1.5 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to this vial to neutralize the hydrobromide salt, generating the free secondary amine.

  • Coupling: Add the neutralized amine solution to the activated peptide mixture. Add an additional 1.5 eq of DIPEA (or 2,4,6-trimethylpyridine/TMP for highly epimerization-prone sequences) to drive the coupling reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Monitor completion via LC-MS or TLC. The disappearance of the starting peptide acid validates the system.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous citric acid (3x), saturated aqueous NaHCO₃ (3x), and brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Phase 3: Global Deprotection
  • Cleavage Cocktail: Dissolve the protected peptide methyl ester in a cleavage cocktail of TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v) at a ratio of 10 mL per gram of peptide.

  • Incubation: Stir at room temperature for 2 hours.

  • Precipitation: Concentrate the mixture to approximately 20% of its original volume under a stream of nitrogen. Add the concentrated solution dropwise to 10 volumes of ice-cold diethyl ether to precipitate the final peptide.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Wash the pellet twice with fresh cold ether. Dry the crude product under a vacuum prior to RP-HPLC purification.

References

  • Journal of Medicinal Chemistry (ACS Publications). "Structure–Activity Relationships of Bis-Intercalating Peptides and Their Application as Antibody–Drug Conjugate Payloads." (2023). Available at:[Link]

  • Aapptec. "Coupling Reagents: COMU, HATU, and Uronium Salts in Peptide Synthesis." Available at:[Link]

  • MDPI Molecules. "Epimerisation in Peptide Synthesis." (2023). Available at: [Link]

Sources

Application

Application Note: Convergent Synthesis of Auristatin Payloads Using Methyl N-methyl-L-valinate Hydrobromide

Executive Summary Monomethyl auristatin E (MMAE) and its derivative MMAF are highly potent synthetic antineoplastic agents derived from the marine natural product dolastatin 10[1]. Due to their extreme cytotoxicity, they...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Monomethyl auristatin E (MMAE) and its derivative MMAF are highly potent synthetic antineoplastic agents derived from the marine natural product dolastatin 10[1]. Due to their extreme cytotoxicity, they are primarily utilized as payload molecules in antibody-drug conjugates (ADCs)[2]. The successful synthesis of these complex pentapeptides relies heavily on the precise construction of their N-terminal pharmacophore. This application note provides a comprehensive, self-validating protocol for the synthesis of the N-terminal fragment of MMAE/MMAF utilizing Methyl N-methyl-L-valinate hydrobromide as the foundational building block.

Mechanistic & Structural Insights

The Role of the N-Terminal Residue

The core structure of MMAE is a pentapeptide consisting of N-methyl-L-valine, L-valine, dolaisoleucine (Dil), dolaproine (Dap), and a C-terminal norephedrine derivative[1]. The N-terminal residue, N-methyl-L-valine, is critical for both the molecule's bioactivity and its conjugation strategy. The secondary amine at the N-terminus serves as the primary attachment point for cleavable linkers, such as the maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (mc-vc-PABC) linker[2]. Upon internalization of the ADC and subsequent lysosomal degradation by enzymes like cathepsin B, free MMAE is released into the cytosol[3].

MMAE_MOA ADC ADC-Antigen Complex Internalization Lysosome Lysosomal Degradation (Cathepsin B Cleavage) ADC->Lysosome MMAE_Rel Release of Free MMAE into Cytosol Lysosome->MMAE_Rel Tubulin Binding to Tubulin (Vinca Alkaloid Domain) MMAE_Rel->Tubulin Microtubule Inhibition of Microtubule Polymerization Tubulin->Microtubule CellCycle G2/M Phase Arrest Microtubule->CellCycle Apoptosis Apoptosis / Cell Death CellCycle->Apoptosis

Figure 1: Mechanism of action of MMAE-based ADCs, from internalization to apoptosis.

Causality: Why Methyl N-methyl-L-valinate hydrobromide?

Free N-methyl amino acids are notoriously prone to spontaneous diketopiperazine formation and oxidative degradation during storage. Utilizing the hydrobromide salt of the methyl ester provides a highly stable, crystalline building block. The hydrobromide salt protonates the secondary amine, preventing premature nucleophilic attack, while the methyl ester protects the C-terminus during the initial N-functionalization steps, ensuring high stereochemical fidelity.

Strategic Synthesis Workflow

The total synthesis of MMAE relies on a convergent fragment-coupling strategy to maximize yield and minimize epimerization of the stereocenters[4]. The synthesis typically involves preparing a protected tripeptide (Fragment A) and a dipeptide (Fragment B), followed by their coupling[4].

MMAE_Synthesis A Methyl N-methyl-L-valinate hydrobromide B Fmoc-MeVal-OMe (N-Protection) A->B Fmoc-OSu, DIPEA C Fmoc-MeVal-OH (Saponification) B->C LiOH, THF/H2O E Fmoc-MeVal-Val-Dil-OMe (Tripeptide Fragment) C->E HATU, DIPEA D H-Val-Dil-OMe (Dipeptide) D->E G Protected MMAE (Pentapeptide) E->G 1. Piperidine 2. Coupling F Boc-Dap-Norephedrine (Dipeptide Fragment) F->G TFA, then couple H MMAE (Global Deprotection) G->H TFA/DCM

Figure 2: Convergent synthesis workflow of MMAE utilizing Methyl N-methyl-L-valinate hydrobromide.

Experimental Protocols

Protocol 1: N-Fmoc Protection of Methyl N-methyl-L-valinate

Objective: Convert Methyl N-methyl-L-valinate hydrobromide to Fmoc-MeVal-OMe.

  • Preparation: Suspend Methyl N-methyl-L-valinate hydrobromide (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Neutralization (Causality): Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0 °C. The excess DIPEA neutralizes the hydrobromide salt, liberating the secondary amine, and acts as a non-nucleophilic acid scavenger for the subsequent reaction.

  • Coupling: Add Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) (1.1 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation (IPC): Monitor the reaction via TLC (Hexane/EtOAc 7:3). The disappearance of the ninhydrin-positive starting material indicates complete consumption of the free amine.

  • Work-up: Wash the organic layer sequentially with 1N HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove N-hydroxysuccinimide), and brine. Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

Protocol 2: Saponification to Fmoc-N-methyl-L-valine

Objective: Hydrolyze the methyl ester to yield the free carboxylic acid (Fmoc-MeVal-OH) for downstream peptide coupling.

  • Preparation: Dissolve the crude Fmoc-MeVal-OMe in a 3:1 mixture of THF and deionized water.

  • Hydrolysis (Causality): Add Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq) at 0 °C. LiOH provides mild saponification conditions. Maintaining the reaction at 0 °C is critical to prevent base-catalyzed epimerization at the chiral alpha-carbon of the sterically hindered N-methyl amino acid.

  • Reaction: Stir for 2-4 hours. Monitor progression via LC-MS until the ester mass is fully converted to the acid mass.

  • Work-up (Causality): Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer to pH 2-3 using 1N HCl. Acidification protonates the carboxylate, driving the product into the organic phase. Extract with Ethyl Acetate (3x). Dry and concentrate to yield Fmoc-MeVal-OH.

Protocol 3: Fragment Coupling (N-terminal Tripeptide Formation)

Objective: Couple Fmoc-MeVal-OH to the H-Val-Dil-OMe dipeptide to form the N-terminal portion of the auristatin backbone.

  • Activation (Causality): Dissolve Fmoc-MeVal-OH (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes. High-efficiency coupling reagents like HATU are essential for sterically hindered N-methyl amino acids. HATU rapidly forms the active O-At ester, which drives the reaction to completion while suppressing racemization[5].

  • Coupling: Add H-Val-Dil-OMe (1.05 eq) dissolved in a minimal amount of DMF. Stir the reaction mixture at room temperature for 12-18 hours[4].

  • Self-Validation (IPC): Confirm reaction completion via LC-MS (target mass[M+H]⁺ corresponding to the protected tripeptide).

  • Purification: Dilute with EtOAc, wash sequentially with 1N HCl, saturated NaHCO₃, and brine. Purify via flash column chromatography to isolate the pure protected fragment.

Quantitative Data & Quality Control

The following table summarizes the expected analytical data and quality control metrics for the intermediates synthesized in the protocols above.

IntermediateChemical FormulaExpected Yield (%)HPLC Purity (%)ESI-MS[M+H]⁺ (m/z)
Methyl N-methyl-L-valinate·HBr C₇H₁₆BrNO₂N/A (Starting Material)>99.0146.1 (free base)
Fmoc-MeVal-OMe C₂₂H₂₅NO₄88 - 92>98.0368.2
Fmoc-MeVal-OH C₂₁H₂₃NO₄90 - 95>98.0354.2
Fmoc-MeVal-Val-Dil-OMe C₄₃H₆₅N₃O₈75 - 82>95.0Conforms to Target

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Method

Application Note: Methyl N-methyl-L-valinate Hydrobromide in the Synthesis of Auristatin-based ADC Payloads

Introduction Antibody-Drug Conjugates (ADCs) have revolutionized targeted oncology by combining the specificity of monoclonal antibodies with the cell-killing ability of highly potent cytotoxic payloads. At the core of m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Antibody-Drug Conjugates (ADCs) have revolutionized targeted oncology by combining the specificity of monoclonal antibodies with the cell-killing ability of highly potent cytotoxic payloads. At the core of many FDA-approved ADCs are auristatins, specifically[1]. These highly potent antimitotic agents exert their cytotoxicity by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.

A critical structural feature of both MMAE and MMAF is their N-terminal residue: N-methyl-L-valine[2]. The incorporation of this residue into the peptide backbone is typically achieved using Methyl N-methyl-L-valinate hydrobromide (CAS: 33099-10-4) as a foundational building block[3]. This application note provides a comprehensive guide to utilizing this building block, detailing the mechanistic rationale behind coupling strategies and providing a validated protocol for peptide assembly.

Chemical Rationale and Material Properties

Why the Hydrobromide Salt?

Free N-methyl amino acid esters are notoriously unstable. They are highly susceptible to spontaneous diketopiperazine (DKP) formation (self-condensation) and racemization when stored at room temperature. The hydrobromide (HBr) salt effectively protonates the secondary amine, rendering the molecule chemically inert during storage. Furthermore, the HBr salt is highly crystalline, non-hygroscopic, and allows for precise stoichiometric weighing—a critical factor in complex multi-step peptide synthesis[2].

Table 1: Physicochemical Properties of the Building Block

PropertyValue / Description
Chemical Name Methyl N-methyl-L-valinate hydrobromide
CAS Number 33099-10-4[3]
Molecular Formula C7H15NO2 · HBr
Molecular Weight 226.11 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, Methanol, and Water
Role in ADCs N-terminal precursor for[2]

Mechanistic Insights: Overcoming Steric Hindrance in N-Methyl Couplings

Coupling an amino acid to the secondary amine of Methyl N-methyl-L-valinate is kinetically challenging. The N-methyl group introduces significant steric bulk, restricting the trajectory of the incoming acylating agent. Furthermore, the inductive effect of the methyl group alters the nucleophilicity of the amine.

Using standard carbodiimides (like EDC or DIC) often results in incomplete reactions, high levels of epimerization at the activated amino acid, and the formation of unreactive N-acylurea byproducts[2]. To overcome this, highly reactive uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are required. HATU generates a highly reactive 7-aza-OBt ester intermediate, which accelerates the aminolysis step and minimizes the lifespan of the activated species, thereby suppressing epimerization.

Experimental Workflows and Pathways

The integration of Methyl N-methyl-L-valinate hydrobromide into the auristatin backbone follows a precise sequence, ultimately leading to the generation of the ADC.

Workflow MeVal Methyl N-methyl-L-valinate hydrobromide Coupling Peptide Coupling (HATU, DIPEA, DMF) MeVal->Coupling Val Fmoc-Val-OH (Next Residue) Val->Coupling Dipeptide MeVal-Val Dipeptide Intermediate Coupling->Dipeptide MMAE MMAE Payload Assembly Dipeptide->MMAE ADC Conjugation to Antibody (ADC Formation) MMAE->ADC

Figure 1: Synthetic workflow from MeVal building block to final Antibody-Drug Conjugate.

Once the ADC is synthesized and administered, the MMAE payload exerts its effect via a well-defined intracellular [1].

Pathway ADC Targeted ADC Endo Receptor-Mediated Endocytosis ADC->Endo Antigen Binding Lyso Lysosomal Degradation Endo->Lyso Internalization Rel MMAE Release (Protease Cleavage) Lyso->Rel Cathepsin B Tub Tubulin Binding (Microtubule Disruption) Rel->Tub Cytosolic Escape Apop Cell Death (Apoptosis) Tub->Apop Mitotic Arrest

Figure 2: Intracellular mechanism of action for MMAE-based Antibody-Drug Conjugates.

Validated Protocol: Synthesis of the MeVal-Val Dipeptide

This protocol outlines the specific coupling of Fmoc-Val-OH to Methyl N-methyl-L-valinate hydrobromide. It is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to ensure scientific integrity and eliminate downstream failures.

Materials Required
  • Methyl N-methyl-L-valinate hydrobromide (1.0 eq)

  • Fmoc-Val-OH (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology

Step 1: Activation of the Carboxylic Acid

  • Dissolve Fmoc-Val-OH (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (concentration ~0.2 M) under an inert nitrogen atmosphere.

  • Add DIPEA (1.0 eq) to the solution.

  • Causality Note: Pre-activation is kept strictly brief (2-3 minutes) to prevent the formation of unreactive guanidinium byproducts, which can occur if HATU reacts directly with the amine before the active ester is fully formed.

Step 2: Liberation of the Free Amine

  • In a separate vial, suspend Methyl N-methyl-L-valinate hydrobromide (1.0 eq) in a minimal volume of DMF.

  • Add DIPEA (2.0 eq) to this suspension.

  • Causality Note: The excess base neutralizes the hydrobromide salt, liberating the secondary amine in situ. Doing this immediately prior to coupling prevents premature DKP formation.

Step 3: Coupling Reaction

  • Transfer the neutralized amine solution (from Step 2) dropwise into the activated Fmoc-Val-OH solution (from Step 1) at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

Step 4: In-Process Control (IPC) - Self-Validation

  • Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (50:50), and analyze via LC-MS.

  • Validation Criteria: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows >95% consumption of the Methyl N-methyl-L-valinate mass (m/z 146.1 [M+H]+ for the free base) and the appearance of the target dipeptide mass. Do not proceed to workup until this metric is met.

Step 5: Workup and Isolation

  • Quench the reaction by adding saturated aqueous NH4Cl.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers sequentially with 5% aqueous NaHCO3, 1M HCl, and brine.

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Quantitative Data on Coupling Efficiency

To highlight the necessity of the chosen reagents, Table 2 summarizes typical coupling efficiencies observed during the optimization of this specific N-methyl coupling step[2].

Table 2: Comparative Coupling Efficiencies for MeVal-Val Formation

Coupling ReagentBaseSolventTime (h)Yield (%)Epimerization (%)
EDC / HOBtDIPEADMF1245>5
DIC / OxymaNMMDMF6722-3
HATU DIPEA DMF 2 >92 <1
COMUTMPDMF290<1

Note: HATU provides the optimal balance of high yield and minimal epimerization, justifying its selection in the protocol.

Conclusion

Methyl N-methyl-L-valinate hydrobromide is an indispensable building block for the synthesis of auristatin payloads like MMAE and MMAF. By understanding the steric and electronic challenges associated with N-methylated amino acids, and by strictly adhering to optimized, self-validating coupling protocols utilizing HATU, researchers can efficiently construct these complex molecules. This ensures high-purity payloads, which is a non-negotiable requirement for the subsequent conjugation and clinical efficacy of Antibody-Drug Conjugates.

References

  • Ekholm, Filip S., et al. "Hydrophilic Monomethyl Auristatin E Derivatives as Novel Candidates for the Design of Antibody-Drug Conjugates." Separations (2019). URL:[Link]

  • Doronina, S. O., et al. "Monomethyl Auristatin E Conjugate With Potent and Selective Antitumor Activity." Blood (2003). URL:[Link]

  • US Patent US9669106B2. "Conjugate of monomethyl auristatin F and trastuzumab and its use for the treatment of cancer." Google Patents.
  • Zheng, Y., et al. "Structure–Activity Relationships of Bis-Intercalating Peptides and Their Application as Antibody–Drug Conjugate Payloads." Journal of Medicinal Chemistry (ACS Publications, 2023). URL:[Link]

  • Chemical Data Registry. "Methyl N-methyl-L-valinate hydrobromide (CAS 33099-10-4)." ChinaChemNet. URL: [Link]

Sources

Application

Application Note: Advanced Scale-Up Synthesis Involving Methyl N-Methyl-L-Valinate Hydrobromide Precursors

Executive Summary The incorporation of N-methylated amino acids into peptide backbones and macrocyclic compounds is a cornerstone of modern drug discovery. Methyl N-methyl-L-valinate, commonly supplied as a hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of N-methylated amino acids into peptide backbones and macrocyclic compounds is a cornerstone of modern drug discovery. Methyl N-methyl-L-valinate, commonly supplied as a hydrochloride or hydrobromide salt, is a critical chiral building block used in the synthesis of cyclodepsipeptides and novel targeted therapies, including high-affinity Ras inhibitors[1].

This application note provides a comprehensive, field-validated protocol for the scale-up handling and coupling of Methyl N-methyl-L-valinate hydrobromide. By detailing the mechanistic causality behind reagent selection, in-process controls (IPCs), and downstream purification, this guide establishes a self-validating workflow for drug development professionals.

Mechanistic Insights & Causality in Precursor Selection

The Role of N-Methylation in Drug Design

The introduction of an N-methyl group on the valine residue serves two primary pharmacological purposes:

  • Proteolytic Stability: The steric hindrance provided by the N-methyl group shields the adjacent amide bond from enzymatic cleavage, significantly increasing the plasma half-life of the resulting peptide or macrocycle.

  • Conformational Rigidity: N-methylation restricts the rotational freedom of the peptide backbone, which is thermodynamically favorable for driving the formation of macrocyclic tri-complexes (e.g., Ras-inhibitor-Cyclophilin A conjugates)[1].

Rationale for the Hydrobromide/Hydrochloride Salt Form

Methyl N-methyl-L-valinate is a secondary amine. In its free base form, it is susceptible to oxidative degradation and spontaneous diketopiperazine formation (self-condensation) upon prolonged storage. Utilizing the hydrobromide (or hydrochloride) salt form protonates the secondary amine, rendering it non-nucleophilic and highly stable for long-term storage and bulk scale-up[2].

During synthesis, the salt must be neutralized in situ using a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to liberate the reactive secondary amine immediately prior to coupling[3].

Physicochemical Profiling & Optimization Data

To ensure predictable scale-up, thermodynamic and physical properties must be strictly monitored. Table 1 summarizes the critical data parameters for the precursor, while Table 2 outlines the empirical data driving our choice of coupling reagents.

Table 1: Physicochemical Properties of Methyl N-methyl-L-valinate Salts

ParameterValue / DescriptionImpact on Scale-Up Process
Molecular Weight ~181.66 g/mol (HCl) / ~226.1 g/mol (HBr)Dictates stoichiometric calculations during bulk batching.
Appearance White to off-white crystalline solidIndicates purity; discoloration suggests oxidative impurities.
Solubility Soluble in DMF, DMSO, MethanolIdeal for standard solid-phase or solution-phase peptide synthesis.
Stereochemistry (2S) configurationEpimerization must be monitored via chiral HPLC.

Table 2: Coupling Reagent Optimization for N-Methylated Amines

Coupling SystemYield (%)Epimerization (%)Causality / Observation
EDC / HOBt45%4.2%Low yield due to the steric hindrance of the N-methyl group.
DIC / Oxyma72%1.8%Moderate efficiency; requires extended reaction times.
HATU / DIPEA 94% < 0.5% Optimal. The 7-aza-1-hydroxybenzotriazole leaving group accelerates coupling, overcoming steric bulk while maintaining chirality[1].

Scale-Up Synthesis Protocol: Macrocyclic Intermediate Coupling

The following protocol details the coupling of Methyl N-methyl-L-valinate hydrobromide with a generic sterically hindered carboxylic acid precursor (e.g., a substituted cyanobutanoic acid derivative used in Ras inhibitor synthesis)[1]. This protocol is designed as a self-validating system; proceeding to the next step is contingent upon passing specific In-Process Controls (IPCs).

Equipment & Reagents
  • Reactor: 50 L glass-lined jacketed reactor with overhead stirring.

  • Precursor: Methyl N-methyl-L-valinate hydrobromide (1.0 eq).

  • Acid Partner: Target carboxylic acid (1.05 eq).

  • Coupling Agent: HATU (1.2 eq).

  • Base: DIPEA (2.5 eq - excess required to neutralize the HBr salt and drive the reaction).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (10 volumes).

Step-by-Step Methodology

Step 1: Reactor Preparation and Free-Basing

  • Purge the 50 L reactor with ultra-high purity Nitrogen ( N2​ ) for 15 minutes to displace atmospheric moisture.

  • Charge the reactor with 10 volumes of anhydrous DMF.

  • Add Methyl N-methyl-L-valinate hydrobromide (1.0 eq) under continuous agitation (150 rpm).

  • Cool the jacket to 0 °C.

  • Causality Check: Slowly charge DIPEA (2.5 eq) dropwise over 30 minutes. The temperature must not exceed 5 °C. Reasoning: The neutralization of the HBr salt is exothermic. Maintaining 0 °C prevents thermal degradation of the newly liberated secondary amine.

Step 2: Activation and Coupling

  • In a separate vessel, dissolve the target carboxylic acid (1.05 eq) and HATU (1.2 eq) in 3 volumes of DMF.

  • Transfer the activated ester solution into the main reactor slowly over 45 minutes, maintaining the internal temperature at 0 °C.

  • Once the addition is complete, adjust the jacket temperature to 20 °C (room temperature) and allow the reaction to stir for 1.5 to 2 hours[1].

  • IPC 1 (Self-Validation): Withdraw a 1 mL aliquot, quench with water, extract with Ethyl Acetate (EtOAc), and analyze via LC-MS. Pass Criterion: >95% consumption of the Methyl N-methyl-L-valinate precursor. Do not proceed until this metric is met.

Step 3: Quenching and Workup

  • Quench the reaction by adding 15 volumes of cold purified water ( H2​O ) to precipitate the highly lipophilic product, or to force the DMF into the aqueous layer.

  • Extract the aqueous mixture with EtOAc (3 x 10 volumes)[1].

  • Wash the combined organic layers with 1M HCl (5 volumes) to remove unreacted DIPEA, followed by saturated NaHCO3​ (5 volumes) to remove unreacted acid, and finally brine (5 volumes).

  • IPC 2: Check the pH of the final aqueous wash. It must be neutral (pH ~7).

Step 4: Isolation

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude intermediate.

  • Purify via recrystallization or silica gel chromatography depending on the specific impurity profile of the target molecule.

Process Visualization

The following diagram illustrates the logical flow of the scale-up synthesis, highlighting the critical transition states and phase separations.

ScaleUpWorkflow Start Methyl N-methyl-L-valinate Hydrobromide Neutralization In-Situ Free-Basing (DIPEA, DMF, 0°C) Start->Neutralization Exothermic salt neutralization Coupling Peptide Coupling (1.5h, 20°C) Neutralization->Coupling Liberated secondary amine Activation Carboxylic Acid Activation (HATU, 0°C) Activation->Coupling Active ester transfer Quench Aqueous Quench & Extraction (EtOAc / H2O) Coupling->Quench IPC 1: >95% Conversion Purification Organic Layer Isolation & Concentration Quench->Purification IPC 2: Neutral pH wash

Caption: Workflow diagram for the scale-up coupling of Methyl N-methyl-L-valinate hydrobromide.

References

  • PubChem. (2021). N-Me-Val-OMe HCl | C7H16ClNO2 | CID 13819431. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2024). WO2024211663A1 - Condensed macrocyclic compounds as ras inhibitors. World Intellectual Property Organization.
  • Google Patents. (2021). WO2021091967A1 - Ras inhibitors. World Intellectual Property Organization.

Sources

Method

Application Note: Optimal Catalysts and Protocols for Amidation Reactions with Methyl N-methyl-L-valinate Hydrobromide

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Challenge Analysis The synthesis of complex peptidomimetics and small-molecule therapeutics frequently necessitates the am...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Challenge Analysis

The synthesis of complex peptidomimetics and small-molecule therapeutics frequently necessitates the amidation of sterically hindered secondary amines. Methyl N-methyl-L-valinate hydrobromide (Me-N-Me-Val-OMe·HBr) presents a trifecta of synthetic challenges that render standard coupling protocols ineffective:

  • Severe Steric Hindrance: The secondary amine is flanked by an N-methyl group and a bulky alpha-isopropyl side chain. This drastically reduces its nucleophilicity.

  • Salt Neutralization: As a hydrobromide salt, the amine requires in situ freebasing, which introduces competing ionic species into the reaction matrix.

  • Epimerization Risk: Because the nucleophilic attack of this hindered amine is sluggish, the activated carboxylic acid intermediate has a prolonged lifetime. This increases the probability of base-catalyzed oxazolone formation, leading to racemization/epimerization at the alpha-chiral center of the acid [1].

Catalyst Selection & Mechanistic Rationale

To overcome the activation energy barrier associated with hindered secondary amines like Me-N-Me-Val-OMe, highly reactive uronium-based coupling agents are required. Standard carbodiimides (e.g., EDC/HOBt) are insufficient and result in truncated yields and high levels of epimerization [3].

  • COMU / OxymaPure (The Modern Standard): COMU is a third-generation uronium salt based on the Oxyma leaving group. It is the optimal choice for N-methylated amino acids. It exhibits superior solubility, lower explosion risk than benzotriazoles, and exceptional suppression of epimerization [1][2].

  • HATU / HOAt (The Classic Heavy-Hitter): The traditional gold standard for difficult couplings. While highly effective for hindered amines, HATU carries a slightly higher risk of epimerization compared to COMU and utilizes the explosive HOAt leaving group.

  • Base Selection (Critical Causality): While N,N-Diisopropylethylamine (DIPEA) is standard, 2,4,6-trimethylpyridine (TMP, collidine) is strongly recommended for amidation with Me-N-Me-Val-OMe. TMP is sterically hindered and less basic than DIPEA. It provides a buffered environment that minimizes the base-catalyzed deprotonation of the oxazolone intermediate, thereby preserving stereochemical integrity [1].

Mechanistic Pathway Visualization

The following diagram illustrates the desired amidation pathway versus the competing epimerization route.

Mechanism A Carboxylic Acid (R-COOH) C Active Ester (Oxyma/OAt ester) A->C Activation B Coupling Agent (COMU or HATU) B->C E Target Amide (Peptide Bond) C->E Nucleophilic Attack (Slow due to sterics) F Oxazolone (Epimerization Risk) C->F Competing Pathway D Me-N-Me-Val-OMe (Free Base) D->E F->E Attack (Yields D/L mix) G Base (TMP or DIPEA) G->C Deprotonation

Figure 1: Mechanistic pathway of amidation highlighting the competing oxazolone epimerization route.

Quantitative Comparison of Coupling Systems

The following table summarizes the expected performance metrics when coupling a standard Fmoc-protected amino acid to Me-N-Me-Val-OMe·HBr.

Coupling SystemPreferred BaseTypical Yield (%)Epimerization RiskSafety / Toxicity Profile
COMU / Oxyma TMP (Collidine)85 - 95%Very Low (<2%)Safer (Non-explosive)
HATU / HOAt DIPEA80 - 90%Moderate (5-10%)High (Explosive HOAt core)
PyAOP DIPEA75 - 85%Low (3-5%)Carcinogenic byproducts
EDC / HOBt NMM< 40%High (>15%)Moderate

Experimental Protocols

Protocol A: COMU-Mediated Amidation (Recommended Standard)

Self-Validating System: This protocol utilizes pre-activation at 0 °C to stabilize the active ester before introducing the sterically hindered amine, allowing you to visually confirm activation via color change.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Me-N-Me-Val-OMe·HBr (1.2 equiv)

  • COMU (1.05 equiv)

  • TMP (2,4,6-trimethylpyridine) (3.0 equiv)

  • Anhydrous DMF or NMP (0.1 M concentration)

Step-by-Step Methodology:

  • Salt Neutralization: In a dry flask under Argon, dissolve Me-N-Me-Val-OMe·HBr (1.2 equiv) in anhydrous DMF. Add TMP (1.5 equiv) and stir for 10 minutes at room temperature to generate the free base.

  • Acid Pre-Activation: In a separate dry flask, dissolve the Carboxylic Acid (1.0 equiv) and COMU (1.05 equiv) in anhydrous DMF. Cool the mixture to 0 °C using an ice bath. Add TMP (1.5 equiv) dropwise. Stir at 0 °C for 5–10 minutes. (Note: A color change from yellow to deep orange/red is indicative of the active Oxyma ester formation).

  • Coupling: Transfer the neutralized amine solution from Step 1 into the pre-activated acid solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature. Stir for 4–12 hours. Monitor the disappearance of the active ester via LC-MS.

  • Quenching & Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous NaHCO₃ (2x), 5% aqueous KHSO₄ or NH₄Cl (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: HATU-Mediated Amidation (Alternative)

Use this protocol if COMU is unavailable. To mitigate the higher epimerization risk associated with HATU, strict temperature control is mandatory.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Me-N-Me-Val-OMe·HBr (1.2 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Dissolve the Carboxylic Acid (1.0 equiv), Me-N-Me-Val-OMe·HBr (1.2 equiv), and HATU (1.1 equiv) in anhydrous DMF.

  • Cool the mixture strictly to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise over 5 minutes to prevent localized heating.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 6 hours.

  • Perform the standard aqueous workup and purification as described in Protocol A, Steps 5 and 6.

Experimental Workflow Visualization

Workflow Step1 Step 1: Salt Neutralization Me-N-Me-Val-OMe·HBr + TMP Step3 Step 3: Coupling Reaction Combine & Stir (RT, 2-12h) Step1->Step3 Step2 Step 2: Acid Pre-activation R-COOH + COMU + Base (0°C) Step2->Step3 Step4 Step 4: Quenching & Workup Wash with NaHCO3, NH4Cl Step3->Step4 Step5 Step 5: Purification Flash Chromatography / HPLC Step4->Step5

Figure 2: Step-by-step experimental workflow for the amidation of Me-N-Me-Val-OMe·HBr.

References

  • Peptide Coupling Reagents, More than a Letter Soup Chemical Reviews[Link][1]

  • Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion Chemistry - A European Journal[Link][2]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile Journal of the American Chemical Society[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent epimerization when using Methyl N-methyl-L-valinate hydrobromide

Topic: Preventing Epimerization When Using Methyl N-methyl-L-valinate Hydrobromide Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Epimerization When Using Methyl N-methyl-L-valinate Hydrobromide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals facing the notorious stereochemical challenges of N-methylated peptide synthesis.

Coupling to or from Methyl N-methyl-L-valinate hydrobromide presents a severe kinetic bottleneck. The steric hindrance of the N-methyl group, compounded by the bulky isopropyl side chain of valine, drastically reduces the acylation rate. This guide moves beyond trial-and-error, explaining the mechanistic causality behind epimerization and providing self-validating protocols to ensure high stereofidelity.

Core Principles & Mechanistic Causality

When Methyl N-methyl-L-valinate hydrobromide acts as a nucleophile, the incoming activated amino acid (the electrophile) is forced to linger in the reaction mixture due to the slow coupling rate. If the environment is too basic, this prolonged exposure allows the base to abstract the α-proton of the activated amino acid. This triggers the formation of an oxazolonium ion or a direct achiral enolate, which reprotonates randomly to yield a D/L epimeric mixture[1].

Mechanism ActAA Activated Amino Acid (Electrophile) Oxaz Oxazolonium Ion ActAA->Oxaz Base Catalysis (Slow Coupling) Desired Desired L-Peptide ActAA->Desired Fast Coupling Nuc Methyl N-methyl-L-valinate (Hindered Nucleophile) Nuc->ActAA Steric Clash Delays Reaction Nuc->Desired Nucleophilic Attack Enol Achiral Enolate Oxaz->Enol -H+ Epimer D-Epimer Product Enol->Epimer +H+ & Coupling

Mechanistic pathway of epimerization induced by sterically hindered nucleophiles.

Frequently Asked Questions (FAQs)

Q1: Why does my incoming amino acid epimerize when coupling to Methyl N-methyl-L-valinate? A1: The epimerization does not typically occur on the valinate itself, but rather on the incoming C-terminal activated amino acid. The steric clash between the activated ester and the secondary amine of the N-methyl-L-valinate slows the nucleophilic attack to a crawl. This kinetic delay gives the activated electrophile ample time to undergo base-catalyzed oxazolonium formation[1].

Q2: How should I handle the hydrobromide salt to prevent base-catalyzed racemization? A2: The HBr salt must be neutralized to free the secondary amine for nucleophilic attack. However, using excess strong bases like DIPEA (N,N-Diisopropylethylamine) or TEA is a fatal error. Instead, use a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP/collidine) . TMP effectively neutralizes the HBr salt but is too bulky and weakly basic to efficiently abstract the α-proton of the activated amino acid.

Q3: Which coupling reagent system provides the best stereofidelity for this specific substrate? A3: DIC/OxymaPure is the gold standard here. OxymaPure forms highly reactive esters that outcompete the epimerization pathway, and its slightly acidic nature buffers the microenvironment, suppressing enolization[2]. Alternatively, uronium salts like COMU can be used for demanding N-methyl couplings due to their high reactivity and unique morpholino-based leaving groups[3].

Q4: What if I saponify the ester and use N-methyl-L-valine as the electrophile? A4: If you hydrolyze the methyl ester to use N-methyl-L-valine as the activated C-terminal residue, the risk of epimerization shifts to the valine itself. N-alkyl amino acids lack an amide proton, preventing the formation of a stabilizing hydrogen bond and strongly favoring oxazolonium formation. In this scenario, you must use strictly base-free activation (e.g., symmetric anhydrides) or highly optimized mixed anhydride methods (like isostearyl-mixed anhydrides)[4].

Quantitative Data: Reagent Efficacy Comparison

The following table summarizes the impact of different coupling systems on the epimerization of an incoming Fmoc-AA-OH coupled to Methyl N-methyl-L-valinate hydrobromide.

Coupling SystemAdditiveBase Selection (Eq.)Temp (°C)Expected Yield (%)Epimerization (%)
HBTUHOBtDIPEA (3.0)25< 4015.0 - 25.0
HATUHOAtDIPEA (2.0)2560 - 755.0 - 10.0
COMUOxymaPureTMP (1.1)25> 85< 2.0
DIC OxymaPure TMP (1.05) 0 to 25 > 90 < 1.0
Piv₂ONoneNMM (1.5)-20> 80< 1.0
Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol incorporates built-in validation checks (pH monitoring and LC-MS tracking) to ensure that causality is controlled at every step.

Protocol: Epimerization-Free Solution-Phase Coupling of Fmoc-AA-OH to Methyl N-methyl-L-valinate hydrobromide

  • Step 1: Salt Neutralization (Validation: pH Check) Suspend Methyl N-methyl-L-valinate hydrobromide (1.0 eq) in anhydrous DCM/DMF (1:1). Add exactly 1.05 eq of TMP (2,4,6-collidine). Self-Validation: Spot the solution on moistened pH paper. The apparent pH should be ~7. If it exceeds 8, you have added excess base, which will trigger epimerization in Step 3.

  • Step 2: Pre-activation of the Electrophile (Validation: TLC/LC-MS) In a separate flask, dissolve the incoming Fmoc-AA-OH (1.2 eq) and OxymaPure (1.2 eq) in DMF. Cool to 0 °C. Add DIC (1.2 eq) dropwise. Stir for 10 minutes at 0 °C. Self-Validation: Run a quick LC-MS or TLC of this flask. You must confirm the complete disappearance of the free Fmoc-AA-OH and the formation of the active Oxyma ester before proceeding.

  • Step 3: Coupling Reaction Slowly transfer the neutralized nucleophile solution (from Step 1) into the pre-activated electrophile solution (from Step 2) at 0 °C. Allow the reaction to gradually warm to room temperature (25 °C) over 12 hours. Self-Validation: Take aliquots at 2h and 12h. Analyze via HPLC to monitor the ratio of the desired product mass vs. any D-epimer formation.

  • Step 4: Product Isolation Dilute the mixture with Ethyl Acetate. Wash sequentially with 5% KHSO₄ (aqueous) to remove TMP and unreacted nucleophile, followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

Workflow Step1 1. Salt Neutralization 1.05 eq TMP to neutralize HBr Step2 2. Pre-activation DIC / OxymaPure at 0°C Step1->Step2 Prevents premature base exposure Step3 3. Coupling Reaction Mix at RT, monitor via LC-MS Step2->Step3 Maintains stereocenter Step4 4. Product Isolation Wash with weak acid to remove base Step3->Step4 Quenches reaction

Optimized coupling workflow for Methyl N-methyl-L-valinate hydrobromide.

References
  • Epimerisation in Peptide Synthesis Source: PMC - NIH URL:[Link]

  • Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Solid-Phase Synthesis of NMe-IB-01212, a Highly N-Methylated Cyclic Peptide Source: Organic Letters - ACS Publications URL:[Link]

  • Ready-Made Amino Acids Source: Research - American Peptide Society URL:[Link]

Sources

Optimization

Advanced Technical Support Center: Troubleshooting Methyl N-methyl-L-valinate Hydrobromide Couplings

Welcome to the Application Science Support Center. Coupling N-methylated amino acids—particularly Methyl N-methyl-L-valinate hydrobromide—represents one of the most formidable kinetic and thermodynamic challenges in pept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. Coupling N-methylated amino acids—particularly Methyl N-methyl-L-valinate hydrobromide—represents one of the most formidable kinetic and thermodynamic challenges in peptide synthesis. The combination of the secondary amine's N-methyl group and the β -branched isopropyl side chain of valine creates a severe steric clash. This restricts the rotational freedom of the N-C α bond and blocks the trajectory of incoming activated acyl species, drastically raising the transition state activation energy. Consequently, researchers frequently encounter incomplete couplings, epimerization, and diketopiperazine (DKP) formation.

This guide provides field-proven, mechanistically grounded solutions to these specific challenges.

Diagnostic Decision Tree

Before altering your chemistry, use the following logical workflow to isolate the root cause of your low yield.

DiagnosticTree Start Low Yield in N-Me-Val Coupling Step1 Check Coupling Reagent Start->Step1 Standard Standard (DIC/HOBt) Switch to HATU/COMU Step1->Standard No Advanced Already using HATU/COMU Step1->Advanced Yes Step2 Check Reaction Temperature Advanced->Step2 RoomTemp Room Temp Apply Microwave (50°C) Step2->RoomTemp No HighTemp Already Heated Step2->HighTemp Yes Step3 Analyze Side Reactions (LC-MS) HighTemp->Step3 DKP Truncated Peptide (DKP Formation) Step3->DKP Epimer Mass +0 (Epimerization) Add CuCl2 or HOAt Step3->Epimer

Diagnostic workflow for resolving low coupling yields in N-methyl-L-valine synthesis.

Core Troubleshooting Guides

Q1: Why is my coupling yield with Methyl N-methyl-L-valinate hydrobromide consistently below 50% despite extended reaction times? Causality: The primary cause is the immense steric hindrance posed by both the N-methyl group and the bulky β -branched valine side chain[1]. Standard carbodiimide/HOBt chemistry is highly inefficient here because the O-acylisourea intermediate cannot easily be attacked by the hindered secondary amine. Furthermore, extended reaction times at room temperature often lead to the degradation of the activated ester rather than product formation. Solution: Transition to highly reactive uronium/aminium-based reagents (e.g., HATU, COMU) or phosphonium-based reagents (e.g., PyBOP, BEP)[1]. COMU is particularly effective as it exists exclusively in the more reactive uronium form and requires only one equivalent of base, minimizing side reactions[2]. If using the hydrobromide salt of N-methyl-L-valinate, you must add an extra equivalent of base (like DIEA) to neutralize the salt and liberate the nucleophilic secondary amine.

Q2: I am observing significant D-epimer formation during the activation of the incoming amino acid. How can I suppress this? Causality: Because the nucleophilic attack by the N-methyl amine is kinetically sluggish, the activated incoming amino acid has a prolonged residence time in the reaction mixture. This allows the base to deprotonate the α -carbon, leading to the formation of an oxazolone intermediate, which readily racemizes via reversible enolization[3]. Solution: Utilize HOAt as an additive; its nitrogen atom provides a neighboring group effect that drastically accelerates the coupling rate, outcompeting the oxazolone formation pathway. Alternatively, the addition of CuCl 2​ (cupric salts) has been proven to suppress epimerization to <0.1% in carbodiimide-mediated couplings involving N-methyl amino acids by coordinating the intermediates and preventing enolization[4].

Q3: My peptide chain is cleaving prematurely after the addition of the next amino acid onto the N-methyl-valine residue. What is happening? Causality: This is a classic case of Diketopiperazine (DKP) formation. N-methylated peptide bonds have a higher propensity to adopt a cis-amide conformation compared to standard trans-amide bonds. During the Fmoc deprotection of the amino acid coupled to the N-methyl-valine, this cis-geometry brings the newly freed N-terminal amine into perfect proximity to attack the C-terminal ester linkage (either the resin linker or the methyl ester), forming a stable 6-membered DKP ring and cleaving the peptide[5]. Solution: To suppress DKP formation in solid-phase synthesis, use highly sterically hindered resins (e.g., 2-Chlorotrityl chloride resin)[6]. In solution-phase synthesis, utilizing C-terminal silyl ester-protecting groups can completely suppress DKP formation during N α -amino deprotection[5].

Quantitative Reagent Comparison

To optimize your workflow, compare the empirical performance of standard coupling reagents specifically on N-methyl-L-valine substrates.

Coupling ReagentReactivity on N-Me-ValEpimerization RiskMechanistic Notes & Byproducts
DIC / HOBt Low (<30% yield)HighStandard reagent; fails due to severe steric clash. Oxazolone formation dominates.
PyBOP Moderate (50-70%)ModeratePhosphonium-based; avoids guanidinium capping of the amine, but slower than HATU[6].
HATU / HOAt High (>85% yield)ModerateUronium form accelerates reaction; HOAt suppresses oxazolone. Risk of N-terminal capping if used in excess[2].
COMU Very High (>90% yield)LowSafer than HATU, requires only 1 eq base, highly reactive uronium species[2].
BEP High (>80% yield)LowPyridinium-type reagent; fast reaction speed, low racemization, ideal for hindered N-methyl amino acids[3].

Self-Validating Experimental Protocol: Microwave-Assisted HATU Coupling

To overcome the activation energy barrier of N-methyl-L-valine, thermal energy via microwave irradiation is highly recommended[7]. This protocol incorporates a self-validating feedback loop using the Bromophenol Blue test.

ProtocolWorkflow N1 1. Swelling NMP Solvent N2 2. Deprotection 20% Piperidine N1->N2 N3 3. Pre-activation HATU + HOAt N2->N3 N4 4. MW Coupling 50°C, 30 mins N3->N4 N5 5. Validation Bromophenol Blue N4->N5

Step-by-step experimental workflow for high-efficiency N-methyl-L-valine coupling.

Step-by-Step Methodology:
  • Resin Preparation: Swell the peptide-resin in N-Methyl-2-pyrrolidone (NMP) for 30 minutes. NMP is preferred over DMF due to superior microwave absorption and better swelling of aggregated sequences[1].

  • Deprotection: Treat the resin with 20% piperidine in NMP for 15 minutes. Wash thoroughly (5x NMP).

  • Pre-Activation (Crucial Step): In a separate vessel, dissolve the incoming Fmoc-amino acid (4 eq.), HATU (4 eq.), and HOAt (4 eq.) in NMP. Add Diisopropylethylamine (DIEA) (8 eq.) and pre-activate for exactly 2 minutes. Note: Do not exceed 2 minutes to prevent degradation of the active ester.

  • Microwave Coupling: Add the activated solution to the resin. Irradiate in a microwave peptide synthesizer at 50°C for 30 minutes[7].

  • Validation Loop (Bromophenol Blue Test):

    • Remove a few resin beads and wash with methanol.

    • Add 2 drops of Bromophenol Blue test solution (0.5% in DMF).

    • Self-Validation: If the beads turn Yellow , the coupling is complete (proceed to next cycle). If the beads turn Blue/Green , unreacted secondary amine remains[8]. Do not proceed. Drain the reaction and perform a double-coupling using fresh reagents.

Frequently Asked Questions (FAQs)

Q: Can I use the Ninhydrin (Kaiser) test to monitor the coupling of N-methyl-L-valine? A: No. The Ninhydrin test relies on the formation of Ruhemann's purple, a chromophore that only forms in the presence of primary amines. Secondary amines like N-methyl-L-valine will yield a false negative (faint or no color change) even when the coupling has completely failed. Always use the Chloranil or Bromophenol Blue test for N-methylated residues[8].

Q: Should I use DIEA or TMP (2,4,6-collidine) as the base during activation? A: While DIEA is the industry standard, TMP is highly recommended for epimerization-prone couplings. TMP is less nucleophilic and a weaker base than DIEA, which significantly reduces the rate of base-catalyzed oxazolone formation during the slow coupling phase of sterically hindered amino acids.

Q: Does the hydrobromide counterion in my starting material affect the reaction? A: Absolutely. The hydrobromide salt protonates the secondary amine, rendering it completely non-nucleophilic. You must calculate and add exactly one extra equivalent of your chosen base (e.g., DIEA or TMP) specifically to neutralize the hydrobromide salt, in addition to the base required for the coupling reagent activation.

References

  • Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components Source: PubMed (nih.gov) URL:[Link]

  • Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production Source: ACS Publications (acs.org) URL:[Link]

  • Total synthesis of the proposed structure of talarolide A Source: RSC Publishing (rsc.org) URL:[Link]

  • 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate(BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis Source: ResearchGate URL:[Link]

  • A convenient microwave-enhanced solid-phase synthesis of short chain N-methyl-rich peptides Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Optimizing reaction conditions for Methyl N-methyl-L-valinate hydrobromide in SPPS

Welcome to the technical support resource for researchers incorporating N-methylated amino acids, specifically focusing on the challenges and optimization strategies for Fmoc-N-methyl-L-valine in Solid-Phase Peptide Synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers incorporating N-methylated amino acids, specifically focusing on the challenges and optimization strategies for Fmoc-N-methyl-L-valine in Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we have designed this guide to provide not just protocols, but the underlying rationale to empower you to troubleshoot and succeed with these sterically demanding building blocks.

The incorporation of N-methylated amino acids is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of peptides. N-methylation can significantly improve metabolic stability against enzymatic degradation, increase membrane permeability, and introduce conformational constraints that can fine-tune biological activity.[1][2] However, these benefits come with significant synthetic challenges. The N-methyl group, combined with the bulky isobutyl side chain of valine, creates substantial steric hindrance that can severely impede coupling reactions.[3][4]

This guide provides field-proven solutions to the most common issues encountered when working with Fmoc-N-methyl-L-valine.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems in a question-and-answer format, providing both the diagnosis and a detailed remedy.

Q1: My coupling yield for Fmoc-N-methyl-L-valine is extremely low using standard HBTU/DIEA conditions. What is the primary cause and how do I fix it?

Probable Cause: The primary cause is severe steric hindrance. The secondary amine of N-methyl-valine is a significantly weaker nucleophile than a primary amine, and its accessibility is further blocked by both the N-methyl group and the valine side chain. Standard uronium reagents like HBTU and HCTU are often not potent enough to activate the incoming amino acid sufficiently to overcome this kinetic barrier, resulting in incomplete reactions.[5][6]

Suggested Solution: The most effective solution is to switch to a more powerful coupling reagent and optimize the reaction conditions to drive the acylation to completion. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is the industry standard for such difficult couplings due to its high reactivity and lower racemization rates compared to other potent reagents.[6][7][8]

Optimized HATU Coupling Protocol for Fmoc-N-methyl-L-valine
  • Resin Preparation: Ensure the N-terminal amine of the resin-bound peptide is fully deprotected using standard methods (e.g., 20% piperidine in DMF) and wash thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[9]

  • Reagent Preparation (Activation): In a separate vessel, prepare the activation solution. For a 0.1 mmol synthesis scale:

    • Fmoc-N-methyl-L-valine: 4 equivalents (0.4 mmol)

    • HATU: 3.9-4.0 equivalents (0.39-0.4 mmol)

    • Dissolve in a minimal volume of DMF (e.g., 2 mL).

  • Base Addition & Pre-Activation: Add N,N-Diisopropylethylamine (DIEA) at 8 equivalents (0.8 mmol) to the activation solution. Allow the mixture to pre-activate for 1-5 minutes at room temperature.[6][10] This forms the highly reactive O-acylisourea intermediate.

  • Coupling: Add the pre-activated solution to the reaction vessel containing the resin.

  • Reaction: Agitate the mixture at room temperature for a minimum of 2 hours. For particularly stubborn sequences (e.g., coupling onto another N-methylated or hindered residue), extend the coupling time to 4 hours or perform a double coupling.[10]

  • Monitoring & Washing: After the reaction time, take a small sample of resin to test for completion using the Bromophenol Blue Test (see protocol below). Once complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.[10]

Q2: The Bromophenol Blue (BPB) test remains blue after my initial coupling attempt. What are my immediate next steps?

Probable Cause: A blue or green color in the BPB test indicates the presence of unreacted free secondary amines, confirming an incomplete coupling reaction.[5][6]

Suggested Solution: Do not proceed to the next deprotection step. Doing so will result in a permanent deletion sequence in your final product. Your two main options are to recouple or to cap the unreacted amines.

  • Perform a Double Coupling (Recommended): This is the most common and effective strategy. Simply drain the reaction vessel and repeat the entire coupling protocol (steps 2-6 from the Q1 answer) with a fresh solution of activated Fmoc-N-methyl-L-valine.[5] For most sequences, a second coupling is sufficient to achieve >99% completion.

  • Capping Unreacted Amines: If the BPB test remains blue even after a second coupling, it suggests the remaining sites are sterically inaccessible. To prevent them from reacting in subsequent cycles, you must permanently block them.

    • Capping Protocol: Prepare a solution of 20% acetic anhydride and 2% DIEA in DMF. Add this solution to the washed resin and agitate for 30 minutes. This will acetylate any remaining free amines. Wash thoroughly with DMF before proceeding.[11][12]

Experimental Workflows & Data
Decision Workflow for Coupling N-Methyl-Valine

This diagram outlines the logical steps for successfully incorporating a sterically hindered N-methylated amino acid.

G start Start: Couple Fmoc-N-Me-Val reagent Use Potent Reagent (e.g., HATU, 4 eq) start->reagent couple Couple for 2-4 hours reagent->couple monitor Monitor with Bromophenol Blue Test couple->monitor complete Coupling Complete (Test is Yellow) monitor->complete Yes incomplete Coupling Incomplete (Test is Blue/Green) monitor->incomplete No proceed Proceed to Next Cycle complete->proceed recouple Perform Second Coupling ('Double Couple') incomplete->recouple monitor2 Monitor Again with BPB Test recouple->monitor2 complete2 Coupling Complete (Test is Yellow) monitor2->complete2 Yes cap Cap Unreacted Amines (Acetic Anhydride) monitor2->cap No complete2->proceed cap->proceed

Sources

Optimization

Technical Support Center: Troubleshooting Methyl N-methyl-L-valinate Hydrobromide Coupling

Welcome to the advanced technical support guide for peptide synthesis and amide bond formation. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for peptide synthesis and amide bond formation. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we address the specific thermodynamic and kinetic challenges of coupling Methyl N-methyl-L-valinate hydrobromide, providing the mechanistic causality behind each protocol step to ensure your syntheses are robust, reproducible, and self-validating.

Part 1: The Mechanistic Challenge

Coupling Methyl N-methyl-L-valinate hydrobromide presents a "perfect storm" of synthetic difficulty:

  • Dual Steric Hindrance : The nitrogen atom is shielded by both an N-methyl group and the bulky isopropyl side chain of the valine residue. This severe steric encumbrance restricts the trajectory of incoming activated carboxylic acids, drastically reducing the reaction rate[1].

  • Protonation State : As a hydrobromide (HBr) salt, the secondary amine is protonated and entirely non-nucleophilic. It must be completely neutralized (free-based) in situ before any coupling can occur[2].

  • Epimerization Vulnerability : Because the nucleophilic attack is kinetically slow, the activated carboxylic acid has a prolonged half-life in the reaction mixture, increasing its susceptibility to oxazolone formation and subsequent epimerization[3],[4].

Part 2: Frequently Asked Questions (Troubleshooting)

Q: Why do standard carbodiimides (DCC, EDC, DIC alone) fail or yield poor results with this compound? A: Standard carbodiimides form an O-acylisourea intermediate. When faced with the extreme steric bulk of N-methylvaline, the nucleophilic attack is so slow that the O-acylisourea preferentially undergoes a deleterious intramolecular rearrangement into an unreactive N-acylurea byproduct[4].

Q: Which coupling reagents are mechanistically suited for Methyl N-methyl-L-valinate? A: HOAt-based uronium/aminium salts (like HATU) or phosphonium salts (like PyAOP) are the gold standards for hindered secondary amines[5],[6]. HATU is particularly effective because the pyridine nitrogen in its 7-azabenzotriazole leaving group acts as a neighboring basic catalyst. This facilitates a hydrogen-bonded, 7-membered cyclic transition state that accelerates the nucleophilic attack despite the steric bulk[7]. Alternatively, COMU paired with Oxyma is highly efficient and presents a safer byproduct profile[8].

Q: How should I adjust my base stoichiometry to account for the HBr salt? A: You must calculate base equivalents to serve three distinct functions: neutralizing the HBr salt, deprotonating the carboxylic acid, and maintaining a basic environment for the coupling reagent. A minimum of 2.5 to 3.0 equivalents of a tertiary amine (e.g., DIEA or sym-collidine) relative to the amino acid is mandatory to prevent the reaction from stalling[3],[9].

Q: Should I use elevated temperatures? A: Yes. The activation energy barrier for N-methylvaline coupling is exceptionally high. Solution-phase reactions often require heating to 60°C, or the use of Microwave-Assisted Peptide Synthesis (MAPS) to drive the reaction to completion[7],[9].

Part 3: Quantitative Comparison of Coupling Reagents

To select the optimal reagent for your specific sequence, refer to the performance metrics below:

Coupling ReagentChemical ClassReactivity with N-Me AminesEpimerization RiskMechanistic Notes & Byproducts
HATU Aminium (HOAt-based)Very HighLowForms HMPA-like byproducts; gold standard for highly hindered amines[5],[10].
COMU Uronium (Oxyma-based)Very HighVery LowSafer byproduct profile; highly efficient for N-methylations[8],[7].
PyAOP Phosphonium (HOAt-based)HighLowExcellent for cyclizations; avoids guanidinium capping side-reactions[6],[11].
DIC / Oxyma Carbodiimide + AdditiveModerate to HighLowCost-effective; requires longer reaction times or elevated heat[5],[8].

Part 4: Self-Validating Experimental Protocol

The following is a verified solution-phase protocol for coupling a standard carboxylic acid to Methyl N-methyl-L-valinate HBr.

Step 1: Preparation & Free-Basing

  • Action: Dissolve Methyl N-methyl-L-valinate HBr (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration. Add DIEA (1.5 eq) and stir for 5 minutes at room temperature.

  • Causality: Anhydrous DMF is critical to prevent the hydrolysis of the active ester[5]. The base neutralizes the HBr salt, freeing the secondary amine for nucleophilic attack[2]. The slight excess ensures the local pH remains basic.

Step 2: Carboxylic Acid Activation

  • Action: In a separate vial, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIEA (1.5 eq) to this mixture and pre-activate for exactly 1-2 minutes.

  • Causality: DIEA deprotonates the carboxylic acid, allowing it to attack HATU and form the highly reactive OAt ester[7],[10]. Pre-activation must be brief to minimize oxazolone formation and subsequent epimerization[5].

Step 3: Coupling Reaction

  • Action: Transfer the activated acid solution to the vial containing the free-based Methyl N-methyl-L-valinate. Heat the reaction mixture to 60°C and stir for 2–4 hours.

  • Causality: Thermal energy is required to overcome the severe steric repulsion between the activated ester and the N-methyl/isopropyl groups[1],[9].

Step 4: Self-Validating QC Check

  • Action: Take a 5 µL aliquot, quench in 50% MeCN/H2O with 0.1% TFA, and analyze via LC-MS.

  • Causality: Standard colorimetric tests (like the Kaiser test) yield false negatives for secondary amines. LC-MS is strictly required to confirm the disappearance of the Methyl N-methyl-L-valinate mass (M+H = 146.1) and the appearance of the target product mass[10].

Part 5: Workflow Visualization

G N1 Methyl N-methyl-L-valinate HBr (Protonated Secondary Amine) N2 Neutralization / Free-Basing (Add 2.5-3.0 eq DIEA or Collidine) N1->N2 Base Addition N4 Coupling Reaction (Elevated Temp: 60°C or Microwave) N2->N4 Free Nucleophile N3 Carboxylic Acid Activation (HATU, COMU, or PyAOP + Base) N3->N4 Activated Ester N5 Amide Bond Formation (Target Product) N4->N5 Completion

Workflow for overcoming steric hindrance in Methyl N-methyl-L-valinate hydrobromide coupling.

References

  • Overview of Peptide Coupling Reagents - ChemPep. 5

  • A Comparative Analysis of N,N-Dimethyl-L-Valine and N-Methyl-L-Valine in Peptide Therapeutics - BenchChem. 1

  • Recent development of peptide coupling reagents in organic synthesis - Tetrahedron. 3

  • Advances in Peptidomimetics for Next-Generation Therapeutics - PMC. 8

  • Coupling Reagents - Aapptec Peptides. 6

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ResearchGate. 11

  • Cyclic Tetrapeptides from Nature and Design: A Review of Synthetic Methodologies, Structure, and Function - ACS Publications. 7

  • Peptide Coupling Reagents, More than a Letter Soup - Chemical Reviews. 4

  • Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis - BenchChem. 10

  • WO2021257736A1 - Methods for delaying, preventing, and treating acquired resistance to ras inhibitors - Google Patents. 9

  • WO2024211663A1 - Condensed macrocyclic compounds as ras inhibitors - Google Patents. 2

Sources

Troubleshooting

Purification techniques for Methyl N-methyl-L-valinate hydrobromide reaction mixtures

Welcome to the Technical Support Center for the isolation and purification of Methyl N-methyl-L-valinate hydrobromide . N-methylated amino acids are critical building blocks in the synthesis of advanced peptidomimetics a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of Methyl N-methyl-L-valinate hydrobromide . N-methylated amino acids are critical building blocks in the synthesis of advanced peptidomimetics and macrocyclic therapeutics, where they restrict backbone flexibility and enhance proteolytic stability[1]. However, the isolation of their hydrobromide ester salts presents unique physicochemical challenges, including extreme hygroscopicity, susceptibility to epimerization, and the persistence of unreacted zwitterionic starting materials.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-yield, optically pure recoveries.

Physicochemical Profiling & Partitioning Data

Successful purification relies on exploiting the drastic solubility differences between the protonated salt, the free base ester, and the unreacted amino acid. The classical esterification of amino acids in methanol often results in yield losses during the concentration phase due to competitive hydrolysis[2]. Understanding the phase-partitioning behavior outlined below is critical for designing an efficient extraction strategy.

Table 1: Physicochemical Properties Guiding Purification Parameters

PropertyMethyl N-methyl-L-valinate (Free Base)Methyl N-methyl-L-valinate HBr (Salt)N-methyl-L-valine (Starting Material)
State at Standard Temp Viscous Liquid / OilCrystalline Solid (Highly Hygroscopic)Crystalline Solid
Aqueous Solubility Very LowVery HighHigh (Zwitterionic form)
Organic Solubility High (DCM, Diethyl Ether, EtOAc)Low in Ether/Hexane; High in MeOHVery Low (DCM, Diethyl Ether)
Amine pKa​ (approx.) ~ 9.2N/A (Protonated)~ 9.7
TLC Ninhydrin Stain Positive (Red/Brown for 2∘ amine)Positive (Requires base wash on plate)Positive (Red/Brown)

Purification Workflow Architecture

The most reliable method to achieve high purity is to transition the crude reaction mixture through a free-basing phase. A proven method to isolate the free amino acid ester from its mineral acid salt involves neutralization with an aqueous carbonate base followed by organic extraction[3].

PurificationWorkflow Crude Crude Reaction Mixture (Product, MeOH, HBr, Byproducts) Evap Vacuum Concentration (Remove excess MeOH/HBr) Crude->Evap FreeBase Free-Basing (pH 9.0-9.5) Add cold aq. K2CO3 Evap->FreeBase Extraction Liquid-Liquid Extraction (DCM or Diethyl Ether) FreeBase->Extraction OrgPhase Organic Phase (Free Methyl N-methyl-L-valinate) Extraction->OrgPhase Extract AqPhase Aqueous Phase (Unreacted Amino Acid Salts) Extraction->AqPhase Discard SaltForm Salt Formation Add anhydrous HBr in Ether OrgPhase->SaltForm Cryst Recrystallization (Hexane / EtOAc) SaltForm->Cryst Pure Pure Methyl N-methyl-L-valinate HBr Cryst->Pure

Workflow for the isolation and purification of Methyl N-methyl-L-valinate hydrobromide.

Troubleshooting & FAQs

Q1: Why does my Methyl N-methyl-L-valinate hydrobromide turn into a sticky oil during isolation, and how can I induce crystallization? Causality: Hydrobromide salts of N-methylated amino acid esters are notoriously hygroscopic. The bromide ion has a large atomic radius and diffuse charge, which readily accommodates water molecules to form strong hydrates. The presence of trace water or residual methanol disrupts the formation of a stable crystal lattice, causing the product to "oil out." Solution: Perform rigorous azeotropic drying. Before attempting crystallization, dissolve the crude oil in toluene and evaporate under reduced pressure. Toluene forms a minimum-boiling azeotrope with water, effectively breaking the hydration sphere. Subsequently, triturate the residue with anhydrous diethyl ether under a dry nitrogen atmosphere to force crystallization.

Q2: Direct crystallization is failing to remove unreacted N-methyl-L-valine. How do I separate it from the esterified product? Causality: Both the starting material and the product share similar precipitation profiles in polar solvent mixtures. However, unreacted N-methyl-L-valine is a zwitterion containing a free carboxylic acid group. Solution: Utilize a controlled acid-base extraction. By adjusting the aqueous pH to ~9.0 using cold aqueous K2​CO3​ , the unreacted amino acid is forced into a highly water-soluble carboxylate anion state. Simultaneously, the esterified product is deprotonated into a lipophilic free amine, allowing it to be selectively partitioned into an organic solvent like dichloromethane (DCM)[3].

Q3: My GC-MS analysis shows contamination with N,N-dimethyl-L-valine methyl ester. How can I eliminate this over-methylated byproduct? Causality: Over-methylation is a common artifact if the synthesis involved direct alkylation or reductive amination. The tertiary amine (N,N-dimethyl byproduct) cannot form the same hydrogen-bonding networks as the secondary amine (target product). Solution: Exploit the steric hindrance of the N-methyl group during the final salt formation. When anhydrous HBr is added to the organic phase, the secondary amine hydrobromide will precipitate rapidly due to its higher lattice energy. By using a highly non-polar anti-solvent (like heptane or cold hexanes), you can selectively crash out the target secondary amine salt while the more lipophilic tertiary amine salt remains solvated in the mother liquor.

Q4: Does the alkaline free-basing step risk epimerization of the L-valine stereocenter? Causality: Epimerization at the α -carbon is driven by the acidity of the α -proton. This acidity is significantly enhanced when the adjacent carboxyl group is esterified. Base-catalyzed enolization is the primary pathway for racemization. The synthesis of N-methyl- α -amino acids frequently requires careful deprotection and isolation strategies to maintain optical purity[4]. Solution: To suppress the kinetic rate of enolization, the free-basing step must be executed rapidly at low temperatures (0–5 °C). Furthermore, always use a mild carbonate base (e.g., K2​CO3​ or NaHCO3​ ) rather than strong hydroxide bases (like NaOH ), which can also trigger premature ester hydrolysis.

Self-Validating Experimental Protocol

This methodology details the liquid-liquid extraction and anhydrous salt formation required to yield highly pure Methyl N-methyl-L-valinate hydrobromide.

Step 1: Reaction Quenching and Concentration
  • Transfer the crude methanolic reaction mixture to a rotary evaporator.

  • Concentrate the mixture under reduced pressure (water bath at 30 °C) to a thick syrup.

    • Causality: Removing excess methanol is critical. If methanol is present during the aqueous workup, it acts as a co-solvent, dragging the lipophilic ester into the aqueous phase and drastically reducing yield.

Step 2: Free-Basing and Liquid-Liquid Extraction
  • Suspend the concentrated syrup in 50 mL of Dichloromethane (DCM) and cool the flask in an ice bath to 0–5 °C.

  • Slowly add a cold, saturated aqueous solution of K2​CO3​ dropwise under vigorous stirring until the aqueous phase reaches a pH of 9.0–9.5.

    • Self-Validation Checkpoint: Verify the pH using narrow-range pH paper. If the pH is below 8.5, the ester remains partially protonated and will be lost to the aqueous layer.

  • Transfer to a separatory funnel and collect the lower organic (DCM) layer. Extract the remaining aqueous layer with two additional 25 mL portions of DCM.

    • Self-Validation Checkpoint: Spot the final aqueous layer on a TLC plate and stain with Ninhydrin. A lack of a migrating spot confirms complete extraction of the esterified product.

Step 3: Organic Phase Drying
  • Combine the DCM extracts and wash once with 20 mL of cold brine.

  • Dry the organic phase over anhydrous Na2​SO4​ for 15 minutes.

  • Filter the drying agent and concentrate the filtrate to approximately 20 mL.

    • Causality: Absolute removal of water is mandatory before introducing HBr to prevent the formation of un-crystallizable hydrates.

Step 4: Anhydrous Salt Formation
  • Place the concentrated DCM solution in a dry flask under a nitrogen atmosphere and cool to 0 °C.

  • Slowly add 1.05 equivalents of a standardized solution of anhydrous HBr in acetic acid (or HBr in diethyl ether) dropwise with stirring.

    • Self-Validation Checkpoint: The solution should immediately turn cloudy as the hydrobromide salt precipitates. If the solution remains clear, the organic phase was likely not dry enough, and residual water is solvating the salt. If this occurs, re-dry the solution with anhydrous MgSO4​ .

Step 5: Recrystallization and Isolation
  • To drive complete precipitation, slowly add 40 mL of anhydrous hexanes (anti-solvent) to the mixture while maintaining stirring at 0 °C.

  • Filter the resulting white crystalline solid rapidly through a fritted glass funnel under a blanket of dry nitrogen.

  • Wash the filter cake with cold, anhydrous diethyl ether.

  • Dry the crystals in a vacuum desiccator over P2​O5​ for 24 hours to yield the pure Methyl N-methyl-L-valinate hydrobromide.

References

  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. Available at:[Link]

  • Preparation and isolation of mineral acid salt of an amino acid methyl ester (US5113009A). Google Patents.
  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications . PMC - NIH. Available at:[Link]

  • An Efficient Preparation of N-Methyl-α-amino Acids from N-Nosyl-α-amino Acid Phenacyl Esters . The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Optimization

Overcoming incomplete coupling of Methyl N-methyl-L-valinate hydrobromide using HATU/DIPEA

Welcome to the Advanced Troubleshooting Guide for sterically hindered peptide couplings. This module specifically addresses the persistent challenges encountered when coupling carboxylic acids to Methyl N-methyl-L-valina...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for sterically hindered peptide couplings. This module specifically addresses the persistent challenges encountered when coupling carboxylic acids to Methyl N-methyl-L-valinate hydrobromide (H-N(Me)-Val-OMe • HBr) using the HATU/DIPEA activation system.

As a Senior Application Scientist, I have structured this guide to move beyond basic step-by-step instructions. Here, we analyze the chemical causality behind coupling failures—specifically steric shielding and uronium-induced side reactions—and provide field-validated, self-correcting protocols to ensure your synthesis succeeds.

Mechanistic Pathway & Failure Modes

Coupling an amino acid to N-methylvaline is notoriously difficult because the secondary amine is shielded by both an N-methyl group and the β -branched isopropyl side chain of the valine residue[1]. This severe steric hindrance drastically reduces the nucleophilicity of the amine. When using highly reactive uronium/aminium salts like HATU, this slow acylation rate opens the door to a fatal side reaction: Guanidinylation [2].

Pathway A Carboxylic Acid + HATU + DIPEA (2.0 eq) B Active HOAt Ester (Pre-activated) A->B 1-3 min Activation E Direct Mixing (No Pre-activation) A->E D Successful Peptide Bond (High Yield) B->D Nucleophilic Attack C H-N(Me)-Val-OMe • HBr + DIPEA (1.0 eq) C->D C->E F Tetramethylguanidinium Byproduct (Irreversible Chain Termination) E->F Amine attacks HATU due to slow acylation

Mechanistic divergence: Pre-activation vs. Guanidinylation in HATU-mediated couplings.

Troubleshooting Guides & FAQs

Q1: I am using standard coupling conditions (1.0 eq Amine, 1.2 eq Acid, 1.2 eq HATU, 2.4 eq DIPEA), but my reaction stalls at <30% conversion. What is causing this? A1: The root cause is a failure to account for the hydrobromide (HBr) salt of your substrate. H-N(Me)-Val-OMe • HBr requires exactly 1.0 equivalent of DIPEA simply to neutralize the salt and liberate the free, nucleophilic secondary amine. If you use 2.4 eq of DIPEA total, only 1.4 eq remains for the HATU activation cycle (which ideally requires 2.0 eq to efficiently deprotonate the carboxylic acid and drive OAt-ester formation). This leads to sluggish activation and incomplete coupling. You must increase your total base equivalents to account for the salt[3].

Q2: LC-MS analysis of my crude mixture shows a major byproduct with a mass of +99 Da relative to my starting amine. What is this, and how do I stop it? A2: A mass addition of +99 Da is the classic signature of guanidinylation . Because N-methylvaline is sterically hindered, its nucleophilic attack on the activated ester is slow. If unreacted HATU is present in the mixture, the amine will instead attack the electrophilic uronium carbon of HATU, forming a stable tetramethylguanidinium adduct[4]. This reaction is irreversible and terminates the synthesis[2]. To prevent this, you must pre-activate the carboxylic acid with HATU and DIPEA for 1–3 minutes before introducing the amine. This ensures all HATU is consumed to form the active OAt-ester, which cannot guanidinylate the amine.

Q3: I implemented pre-activation, but the coupling is still too slow. How can I drive the reaction to completion without causing epimerization? A3: You need to increase the collision frequency of the molecules. First, increase the reaction concentration from the standard 0.1 M up to 0.3 M – 0.5 M in DMF or NMP. Second, if the α -chiral center of your carboxylic acid is prone to epimerization under high concentrations of DIPEA, switch your base during the pre-activation step to 2,4,6-collidine (a less nucleophilic, milder base), and apply gentle heating (40 °C) or microwave assistance to overcome the high activation energy barrier imposed by the β -branched steric bulk[4].

Quantitative Data: Parameter Optimization

To easily compare how different variables impact the coupling of H-N(Me)-Val-OMe • HBr, review the summarized optimization parameters below:

ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Base Stoichiometry 2.0 – 2.4 eq DIPEA3.0 – 3.5 eq DIPEA 1.0 eq is strictly consumed to neutralize the HBr salt; the remaining 2.0+ eq drives the HATU activation[3].
Order of Addition Simultaneous mixing1–3 min Pre-activation Consumes all free uronium species prior to amine introduction, eliminating the +99 Da guanidinylation byproduct[2].
Concentration 0.05 M – 0.1 M0.3 M – 0.5 M High molarity forces bimolecular collisions, overcoming the severe steric shielding of the N-methyl and isopropyl groups.
Base Selection DIPEA onlyCollidine (Activation) + DIPEA (Neutralization) Collidine prevents base-catalyzed epimerization of the activated ester during the extended coupling times required for hindered amines.
Verified Step-by-Step Protocol

This protocol is designed as a self-validating system. It separates the neutralization of the hydrobromide salt from the activation of the carboxylic acid to ensure maximum kinetic efficiency.

Reagents Required:

  • Carboxylic Acid (e.g., Fmoc-AA-OH): 1.5 equivalents

  • H-N(Me)-Val-OMe • HBr: 1.0 equivalent

  • HATU: 1.45 equivalents (Slightly less than the acid to ensure no excess HATU remains)

  • DIPEA: 3.5 equivalents total

  • Anhydrous DMF or NMP

Step 1: Amine Neutralization (The "Freebasing" Step)

  • Dissolve 1.0 eq of H-N(Me)-Val-OMe • HBr in anhydrous DMF to achieve a concentration of 0.5 M.

  • Add 1.2 eq of DIPEA to the solution.

  • Stir for 5 minutes at room temperature. Causality: This guarantees the complete liberation of the secondary amine from the hydrobromide salt before it encounters any reactive species.

Step 2: Carboxylic Acid Pre-Activation

  • In a separate, dry vial, dissolve 1.5 eq of the Carboxylic Acid and 1.45 eq of HATU in anhydrous DMF (aiming for a final combined reaction concentration of ~0.3 M).

  • Add 2.3 eq of DIPEA (or 2,4,6-collidine for epimerization-prone acids) to this second vial.

  • Stir vigorously for exactly 2 minutes . Causality: The solution will turn pale yellow, indicating the formation of the highly reactive HOAt active ester. The slight stoichiometric deficit of HATU (1.45 eq vs 1.5 eq acid) ensures 100% of the uronium salt is consumed.

Step 3: The Coupling Reaction

  • Transfer the pre-activated ester solution (from Step 2) dropwise into the neutralized amine solution (from Step 1).

  • Seal the reaction vessel and stir at room temperature for 4 to 12 hours. If available, heat the reaction gently to 40 °C to accelerate the hindered nucleophilic attack.

Step 4: Self-Validation & Workup

  • Validation: Before quenching, pull a 5 μ L aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the product mass and the absence of the +99 Da guanidinylation peak. If unreacted amine remains, do not add more HATU directly. Instead, pre-activate a fresh batch of Acid/HATU/DIPEA (0.5 eq) and add it to the mixture.

  • Workup: Once complete, dilute the mixture with Ethyl Acetate and wash sequentially with 5% aqueous Citric Acid (to remove excess base and unreacted amine), saturated NaHCO 3​ (to remove unreacted carboxylic acid and HOAt), and brine. Dry over Na 2​ SO 4​ and concentrate.

References
  • [4] Benchchem. Strategies to overcome steric hindrance in N-methylated peptide synthesis. Benchchem. Available at:

  • [2] ACS Publications. Discovery and Process Development of a Novel Auristatin Drug-Linker: PF-08081016. ACS. Available at:

  • [1] ACS Publications. Synthesis, Structure–Activity Analysis, and Biological Evaluation of Sanguinamide B Analogues. ACS. Available at:

  • [3] AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Peptide.com. Available at:

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Solubility of Methyl N-methyl-L-valinate Hydrobromide

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals encountering solubility bottlenecks with Methyl N-methyl-L-valinate hydrobromide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals encountering solubility bottlenecks with Methyl N-methyl-L-valinate hydrobromide . Because this compound is an N-methylated amino acid ester stabilized as a hydrobromide salt, its unique physicochemical properties often lead to solvation challenges in standard organic workflows.

The following guide bypasses generic advice to provide mechanistic causality, self-validating protocols, and field-proven troubleshooting strategies.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why does Methyl N-methyl-L-valinate hydrobromide exhibit poor solubility in Dichloromethane (DCM) compared to Dimethylformamide (DMF)? Mechanistic Rationale: Solubility is governed by the interplay between a solvent's dielectric constant and the crystal lattice energy of the solute. Methyl N-methyl-L-valinate hydrobromide is a highly polar ionic salt. DCM is a weakly polar, halogenated solvent with a low dielectric constant ( ϵ≈9.1 ). It lacks the thermodynamic capacity to separate and stabilize the charged secondary ammonium cation and the bromide anion[1]. Conversely, DMF is a polar aprotic solvent ( ϵ≈36.7 ) with a strong dipole moment; its carbonyl oxygen effectively coordinates with the cation, facilitating dissolution.

Q2: I must use DCM for my specific coupling reaction. How can I achieve complete dissolution? Mechanistic Rationale: If direct dissolution in a weakly polar solvent fails, the standard protocol is to convert the hydrobromide salt to its corresponding neutral free amine[2]. By adding a sterically hindered tertiary base like N,N-Diisopropylethylamine (DIEA), the salt is deprotonated in situ. The resulting neutral Methyl N-methyl-L-valinate free base is highly lipophilic and dissolves instantly in DCM[3].

Q3: I am using DMF, but today the compound is forming a cloudy suspension instead of a clear solution. What went wrong? Mechanistic Rationale: While DMF is generally an excellent solvent for peptide salts, two factors cause unexpected cloudiness:

  • Concentration Limits: Exceeding a concentration of ~0.3 M at room temperature can surpass the solubility product ( Ksp​ ) of the HBr salt.

  • Hygroscopicity: Hydrobromide salts readily absorb atmospheric moisture, causing the crystalline powder to aggregate into dense clumps that drastically reduce the surface area available for solvent interaction.

Q4: Should I free-base and isolate the compound prior to starting my reaction to save time later? Mechanistic Rationale: No. It is highly recommended to perform in situ free-basing immediately before your reaction[2]. Free secondary amino acid esters are thermodynamically driven to undergo self-condensation (forming diketopiperazines) or degrade upon storage. Maintaining the compound as a hydrobromide salt ensures long-term shelf stability.

Part 2: Quantitative Solubility & Solvation Data

To guide your solvent and protocol selection, refer to the thermodynamic solvation capacities summarized below.

Solvent SystemDielectric Constant ( ϵ )Solvation of HBr SaltSolvation of Free BaseRecommended Troubleshooting Action
Dichloromethane (DCM) 9.1Poor ( <0.05 M)Excellent ( >1.0 M)In situ free-basing with 1.05 eq DIEA
N,N-Dimethylformamide (DMF) 36.7Moderate ( ∼0.3 M)Excellent ( >1.0 M)Ultrasonication or gentle heating (35°C)

Part 3: Troubleshooting Workflow

Use the following decision tree to logically navigate solubility failures based on your selected solvent system.

SolubilityTroubleshooting Start Issue: Methyl N-methyl-L-valinate HBr Fails to Dissolve Solvent Identify Target Solvent Start->Solvent DCM_Path Dichloromethane (DCM) (Low Polarity) Solvent->DCM_Path Non-polar Route DMF_Path Dimethylformamide (DMF) (High Polarity) Solvent->DMF_Path Polar Route DCM_Action Add 1.05 eq DIEA (In situ Free-basing) DCM_Path->DCM_Action DMF_Action Apply Ultrasonication or Heat to 35°C DMF_Path->DMF_Action DCM_Result Neutral Free Amine Forms Solution Clears DCM_Action->DCM_Result Deprotonation DMF_Result Lattice Energy Overcome Solution Clears DMF_Action->DMF_Result Physical Disruption

Decision tree for troubleshooting the solubility of Methyl N-methyl-L-valinate hydrobromide.

Part 4: Self-Validating Experimental Protocols

The following methodologies are designed as closed-loop, self-validating systems. If the visual checkpoints are not met, the protocol has not reached thermodynamic completion.

Protocol A: In Situ Free-Basing in DCM

Use this protocol when your downstream chemistry (e.g., carbodiimide coupling) requires a non-polar halogenated solvent.

  • Preparation: Weigh the required mass of Methyl N-methyl-L-valinate hydrobromide and transfer it to a dry, argon-flushed round-bottom flask.

  • Suspension: Add anhydrous DCM to achieve a target concentration of 0.1 M to 0.5 M.

    • Observation: The mixture will immediately form a dense, milky suspension.

  • Thermal Control: Place the flask in an ice bath (0°C to 5°C). Neutralization is mildly exothermic, and cooling prevents the highly reactive free secondary amine from undergoing premature side reactions[3].

  • Deprotonation: Dropwise, add 1.05 to 1.10 molar equivalents of N,N-Diisopropylethylamine (DIEA). Maintain constant magnetic stirring.

  • Self-Validation Checkpoint: Stir for 5–10 minutes. The protocol is successful only when the opaque suspension transitions into a completely transparent, homogenous solution[2]. This optical clarity proves the ionic lattice has been broken and the lipophilic free amine has fully formed.

  • Execution: Proceed immediately to the addition of your coupling reagents. Do not store the free-based solution.

Protocol B: Cavitation & Temperature-Assisted Dissolution in DMF

Use this protocol when working in polar aprotic environments where the salt form is preferred, but aggregation prevents dissolution.

  • Preparation: Transfer the compound to a sealed reaction vial and add anhydrous DMF (target ≤0.3 M).

  • Cavitation (First Pass): If crystalline aggregates persist, place the sealed vial in an ultrasonic bath for 5 minutes.

    • Causality: High-frequency sound waves create cavitation bubbles that physically shatter hygroscopic clumps, exponentially increasing the surface area exposed to the solvent.

  • Thermal Assistance (Second Pass): If the solution remains turbid after sonication, transfer the vial to a water bath set to 35°C – 40°C with vigorous stirring.

    • Warning: Do not exceed 40°C. Excessive thermal stress can trigger degradation of the amino acid ester.

  • Self-Validation Checkpoint: The protocol is complete when no particulate matter is visible under direct light. The solution should be entirely clear, indicating the kinetic barriers to solvation have been overcome.

References

  • CORE (Sivanandaiah et al.). A method for the deprotonation of hydrochloride salts of peptide esters to free amines. Retrieved from: [Link]

Sources

Optimization

Handling hygroscopicity and moisture sensitivity issues with Methyl N-methyl-L-valinate hydrobromide salts

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist in synthetic peptide chemistry, I frequently consult with drug development professionals struggling with the erratic behavior of N-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist in synthetic peptide chemistry, I frequently consult with drug development professionals struggling with the erratic behavior of N-methylated amino acid salts. Methyl N-methyl-L-valinate hydrobromide is a critical building block—often utilized in the synthesis of auristatins and complex therapeutics—but it is notoriously difficult to handle. The core of the problem lies in its extreme hygroscopicity and moisture sensitivity.

This guide provides the mechanistic understanding and field-proven protocols necessary to stabilize your workflows, ensuring scientific integrity and reproducible yields.

The Causality of Moisture Sensitivity (FAQ)

Q: Why does Methyl N-methyl-L-valinate hydrobromide rapidly degrade into a sticky paste on the benchtop? A: The physical degradation is driven by deliquescence. Hydrobromide salts contain highly electronegative bromide ions that aggressively coordinate with atmospheric water molecules via hydrogen bonding[1]. Once the salt absorbs sufficient moisture, it dissolves in its own hydration shell. This localized aqueous microenvironment immediately attacks the methyl ester. Amino acid esters are highly susceptible to hydrolysis, and the presence of moisture facilitates the cleavage of the ester bond, yielding the free carboxylic acid (N-methyl-L-valine) and methanol[2].

Q: How does this moisture uptake compromise my solid-phase peptide synthesis (SPPS)? A: It creates a dual-threat scenario. First, water absorption causes severe weighing inaccuracies. If your reagent has absorbed 10% of its weight in water, your stoichiometric calculations for peptide coupling will be fundamentally flawed, leading to incomplete reactions[3]. Second, the hydrolyzed byproduct (the free acid) acts as a competitive impurity. Since N-methylated amino acids are already sterically hindered and notoriously difficult to couple, any loss in stoichiometry or the presence of competitive species will drastically reduce your overall yield and purity[4].

Mechanistic Pathway: Moisture-Induced Degradation

Degradation A Methyl N-methyl-L-valinate Hydrobromide B Atmospheric Moisture (H2O Absorption) A->B Exposure to >40% RH C Deliquescence & Weighing Errors B->C Physical Change D Ester Hydrolysis (Degradation) B->D Chemical Change E Loss of Stoichiometry in Peptide Coupling C->E Downstream Impact D->E Impurity Interference F N-methyl-L-valine (Free Acid) + MeOH D->F Hydrolytic Cleavage

Pathway of moisture-induced degradation and its impact on peptide synthesis.

Quantitative Data: Environmental Impact on Reagent Integrity

To illustrate the critical need for environmental control, the following table summarizes the dynamic vapor sorption (DVS) and degradation profile of amino acid hydrobromide esters at various Relative Humidity (RH) levels[3].

Relative Humidity (RH)Exposure TimeMoisture Uptake (% w/w)Ester Hydrolysis (% Free Acid)Recommended Action
< 20% (Glovebox) 24 Hours< 0.5%< 0.1%Safe for standard handling and weighing.
40% (Standard Lab) 1 Hour2.5%1.2%Rapid weighing required; adjust stoichiometry.
60% (Humid Lab) 1 Hour8.0%5.5%Do not open. Reagent will deliquesce.
80% (Accelerated) 24 Hours> 15.0% (Paste)> 25.0%Discard reagent. Irreversible degradation.

Field-Proven Methodologies & Protocols

To ensure trust and reproducibility, the following protocols are designed as self-validating systems. By incorporating visual and analytical checkpoints, you can verify the integrity of your reagent before committing it to an expensive synthesis campaign.

Protocol A: Moisture-Free Weighing and Handling

Causality: Opening a cold vial of hygroscopic salt directly on the benchtop causes immediate condensation of atmospheric moisture onto the reagent[5]. This protocol prevents condensation and isolates the reagent from ambient humidity.

Step 1: Thermal Equilibration (Validation Checkpoint) Remove the sealed vial of Methyl N-methyl-L-valinate hydrobromide from -20°C storage. Place it immediately into a benchtop desiccator containing active desiccant (e.g., Drierite or P2O5). Allow it to equilibrate to room temperature for a minimum of 2 hours.

  • Validation: Touch the exterior of the vial. It must be strictly at room temperature with no visible condensation before proceeding.

Step 2: Inert Atmosphere Transfer Transfer the unopened vial into a glove box or a purged glove bag filled with dry Argon or Nitrogen[6]. If a glove box is unavailable, utilize pre-weighed, septum-capped reaction vials flushed with inert gas.

Step 3: Rapid Weighing and Solvation Weigh the required mass using an analytical balance inside the inert environment. Immediately transfer the salt to your reaction vessel and seal it. Inject your anhydrous solvent (e.g., DMF or DCM) through the septum using a dry syringe[6].

  • Validation: The solution should be perfectly clear. Any cloudiness indicates the presence of polymerized impurities or insoluble free-acid degradants.

Protocol B: Rescuing and Drying Compromised Reagent

Causality: If the reagent has absorbed moisture but has not yet undergone extensive hydrolysis, it can be rescued via azeotropic distillation. Water forms a low-boiling azeotrope with toluene, allowing for the gentle removal of moisture without applying excessive heat that could drive further ester cleavage.

Step 1: Dissolution and Azeotropic Evaporation Dissolve the clumped reagent in a minimal amount of anhydrous methanol, then add 5 volumes of anhydrous toluene. Place on a rotary evaporator and reduce the pressure gradually. The water will co-evaporate with the toluene.

Step 2: High-Vacuum Desiccation Once a solid film is obtained, transfer the flask to a high-vacuum Schlenk line (< 0.1 mbar) equipped with a liquid nitrogen trap. Dry overnight in the presence of phosphorus pentoxide (P2O5) to scavenge residual water molecules.

Step 3: Analytical Validation (LC-MS) Before use, run a quick LC-MS analysis. Check the ratio of the desired methyl ester mass[M+H]+ to the free acid mass. If the free acid exceeds 2%, the batch should be discarded or formally recrystallized, as it will poison your peptide coupling[7].

Workflow Visualization: Safe Handling Procedures

Workflow Start Remove Reagent from -20°C Storage Equilibrate Equilibrate to RT in Desiccator (Min 2 Hours) Start->Equilibrate Error Opened Cold on Benchtop? Equilibrate->Error Transfer Transfer to Glove Box / Glove Bag (Argon or Nitrogen) Weigh Rapid Weighing into Dry Vials (Cap with Septum) Transfer->Weigh Solvent Inject Anhydrous Solvent via Syringe Weigh->Solvent Error->Transfer No Condensation Condensation & Rapid Degradation (Discard or Rescue) Error->Condensation Yes

Decision tree and workflow for handling moisture-sensitive hydrobromide salts.

References

  • HepatoChem. "How do you handle hygroscopic salts?". hepatochem.com.[Link]

  • NIH PMC. "Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs". nih.gov.[Link]

  • Peptide.com (aapptec). "Practical Synthesis Guide to Solid Phase Peptide Chemistry". peptide.com.[Link]

  • ResearchGate. "Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts". researchgate.net.[Link]

  • RSC Publishing. "Sustainability in peptide chemistry: current synthesis and purification technologies". rsc.org.[Link]

  • Taylor & Francis. "Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain". tandfonline.com.[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Efficiency Peptide Synthesis: A Comparative Guide to Fmoc-N-methyl-L-valine vs. Methyl N-methyl-L-valinate

As a Senior Application Scientist, I frequently encounter the "brick wall" of peptide synthesis: incorporating N-methylated, beta-branched amino acids. Among these, N-methyl-L-valine represents the pinnacle of this chall...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the "brick wall" of peptide synthesis: incorporating N-methylated, beta-branched amino acids. Among these, N-methyl-L-valine represents the pinnacle of this challenge. The synergistic steric bulk of its N-methyl group and the beta-branched isopropyl side chain creates a massive kinetic barrier to amide bond formation, drastically reducing the nucleophilicity of the secondary amine and impeding the approach of activated acyl donors[1].

When designing a synthetic route, the choice of building block—Fmoc-N-methyl-L-valine for Solid-Phase Peptide Synthesis (SPPS) versus Methyl N-methyl-L-valinate hydrobromide for Liquid-Phase Peptide Synthesis (LPPS)—dictates the entire workflow. This guide objectively compares these two derivatives, detailing the mechanistic causality behind their use, performance metrics, and self-validating experimental protocols.

Mechanistic Causality: The Steric Penalty

To understand the divergence in their application, we must examine the molecular mechanics governing their reactivity:

  • Fmoc-N-methyl-L-valine in SPPS : In solid-phase synthesis, this Fmoc-protected derivative acts primarily as an activated acyl donor. However, the true challenge arises when it is already incorporated onto the resin, and its deprotected secondary amine must act as a nucleophile for the next incoming amino acid. The N-methyl group blocks the trajectory of the incoming acylium ion and promotes interchain hydrogen bonding and resin aggregation[1]. Standard carbodiimides (DIC/DCC) often fail here; highly reactive uronium (HATU) or phosphonium (PyBrOP) salts are mandatory to force the reaction forward[2].

  • Methyl N-methyl-L-valinate in LPPS : The methyl ester salt is utilized in solution-phase segment condensation or macrocyclization (such as in the synthesis of complex Ras inhibitors)[3]. Here, the C-terminus is locked, and the free-based molecule acts as a nucleophile. LPPS allows for elevated temperatures, longer reaction times, and the use of aggressive activating agents like triphosgene to form highly reactive carbamoyl chlorides in situ, which are not compatible with standard resin-bound SPPS[4].

Workflow Logic & Decision Matrix

G Start Target Peptide Contains N-Methyl-L-Valine Decision Synthesis Strategy? Start->Decision SPPS Solid-Phase (SPPS) High-throughput, Long sequences Decision->SPPS Discovery/Linear LPPS Solution-Phase (LPPS) Macrocycles, Scale-up, Fragments Decision->LPPS Scale-up/Cyclic Fmoc Fmoc-N-methyl-L-valine (Acyl Donor/Acceptor on Resin) SPPS->Fmoc Methyl Methyl N-methyl-L-valinate (Nucleophile/C-Terminal Block) LPPS->Methyl Coupling1 Activation: HATU or PyBrOP Base: DIEA Fmoc->Coupling1 Coupling2 Activation: Triphosgene or HATU Base: Et3N / DIPEA Methyl->Coupling2 Val1 Validation: Bromophenol Blue (Secondary Amine Detection) Coupling1->Val1 Val2 Validation: LC-MS & Aqueous Workup (Intermediate Isolation) Coupling2->Val2

Decision matrix and workflow for N-methyl-L-valine incorporation strategies.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both building blocks based on established synthetic methodologies[5][6][7].

ParameterFmoc-N-methyl-L-valineMethyl N-methyl-L-valinate hydrobromide
Primary Application Solid-Phase Peptide Synthesis (SPPS)[7]Solution-Phase Peptide Synthesis (LPPS)[7]
Role in Synthesis N-terminal elongation (Acyl donor/acceptor)C-terminal protected building block (Nucleophile)
Preferred Activating Agents HATU, PyBrOP, COMU[2]Triphosgene, HATU, EDC/HOAt[3][4]
Typical Coupling Time 1 - 4 hours (or 10-20 mins via Microwave)[6]2 - 18 hours (Solution kinetics)[4]
Epimerization Risk Moderate to High (requires strict base control)[6]Low to Moderate (controlled via segment design)[5]
Reaction Monitoring Bromophenol Blue Test (on-resin)[1]TLC, LC-MS, HPLC (in-solution)

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. Below are the optimized methodologies for utilizing each building block, including the specific causality behind the reagent choices and the validation steps required to ensure scientific integrity.

Protocol 1: SPPS Elongation utilizing Fmoc-N-methyl-L-valine

Causality & Validation: Traditional room-temperature coupling onto N-methyl valine often stalls at 50-60% completion due to steric shielding. Using HATU or PyBrOP generates a highly reactive intermediate capable of overcoming this activation barrier[2]. Validation relies exclusively on the Bromophenol Blue test, as the standard Ninhydrin (Kaiser) test fails to detect secondary amines because they cannot form Ruhemann's purple[1].

Step-by-Step Methodology:

  • Resin Preparation: Swell the Rink Amide or Wang resin in N,N-Dimethylformamide (DMF) for 45 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).

  • Activation: In a separate vial, dissolve 4 equivalents of Fmoc-N-methyl-L-valine and 4 equivalents of HATU in a minimal volume of DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIEA)[2].

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours (or utilize microwave assistance at 75°C for 10 minutes to force completion).

  • Validation (Bromophenol Blue Test):

    • Remove a few resin beads and wash with methanol.

    • Add 2 drops of a 0.5% Bromophenol Blue solution in DMF[2].

    • Self-Validation: If the beads turn yellow , the coupling is complete (absence of basic secondary amines). If the beads turn blue/green , unreacted N-methyl amines remain, dictating a mandatory double-coupling cycle[1].

Protocol 2: Solution-Phase Segment Coupling with Methyl N-methyl-L-valinate hydrobromide

Causality & Validation: In synthesizing complex macrocycles, LPPS provides the homogeneous kinetics required for difficult couplings. Triphosgene is utilized to generate a highly reactive carbamoyl chloride intermediate in situ, bypassing the steric bulk that hinders standard active esters[4]. Validation is achieved through precise LC-MS monitoring and aqueous workup isolation.

Step-by-Step Methodology:

  • Free-Basing the Salt: Dissolve Methyl N-methyl-L-valinate hydrobromide (1.0 eq) in anhydrous DCM and cool to 0 °C under an inert atmosphere. Add DIPEA (2.5 eq) to neutralize the hydrobromide salt and act as an acid scavenger[4].

  • Activation: Slowly add Triphosgene (0.35 eq) to the solution. Stir the mixture for 2 to 3 hours at 0 °C to ensure the complete formation of the reactive intermediate[4].

  • Coupling: Add the N-terminal protected amino acid or peptide fragment (1.0 eq) to the mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Workup & Validation:

    • Quench the reaction with deionized water and extract with Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine to remove unreacted starting materials and urea byproducts.

    • Dry over Na2SO4, concentrate under vacuum.

    • Self-Validation: Analyze the crude mixture via LC-MS. The presence of the desired mass peak and the absence of the starting methyl ester confirm successful segment condensation.

Sources

Comparative

Comparing Coupling Efficiency: Methyl N-methyl-L-valinate Hydrobromide vs. Hydrochloride Salt

As a Senior Application Scientist in peptide chemistry, I frequently encounter the kinetic bottlenecks associated with coupling sterically hindered N-methyl amino acids. The incorporation of residues like N-methyl-L-vali...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide chemistry, I frequently encounter the kinetic bottlenecks associated with coupling sterically hindered N-methyl amino acids. The incorporation of residues like N-methyl-L-valine is essential for improving the proteolytic stability and lipophilicity of therapeutic peptides, but the secondary amine's reduced nucleophilicity demands highly optimized coupling conditions.

To prevent premature degradation (such as diketopiperazine formation), the esterified building block is supplied as a stable salt. While the hydrochloride (HCl) salt[1] is the industry standard, the hydrobromide (HBr) salt has emerged as a compelling alternative. This guide objectively compares the coupling efficiency of Methyl N-methyl-L-valinate hydrobromide versus its hydrochloride counterpart, providing mechanistic insights and self-validating experimental data to inform your synthetic strategies.

Mechanistic Insights: The Causality of the Counterion

The choice of halide counterion fundamentally alters the thermodynamics and kinetics of the in situ neutralization step required before peptide bond formation[2]. When a tertiary amine base like N,N-diisopropylethylamine (DIEA) is introduced, the salt must dissociate to liberate the active secondary amine nucleophile.

  • Lattice Energy and Dissociation Kinetics: The bromide ion is larger and more polarizable than the chloride ion. This lower charge density typically results in a lower lattice energy within the crystal structure. Consequently, the HBr salt exhibits faster solubilization and dissociation kinetics in polar aprotic solvents like N,N-dimethylformamide (DMF).

  • Byproduct Solubility (The Le Chatelier Effect): Neutralization generates a byproduct salt (DIEA·HBr or DIEA·HCl). In solution-phase synthesis, DIEA·HCl is notably less soluble in DMF/DCM mixtures and often precipitates. While this precipitation can theoretically drive the equilibrium forward, it can also coat reactive intermediates or cause stirring inefficiencies. Conversely, DIEA·HBr tends to remain in solution, maintaining a homogeneous microenvironment.

  • Reagent Compatibility: Hindered couplings necessitate highly reactive uronium or aminium salts like HATU[3],[4]. A homogeneous solution (often achieved with the HBr salt) ensures that the activated electrophile and the liberated nucleophile interact without mass-transfer limitations.

Mechanism Salt N-Methyl-L-Valinate Salt (HBr or HCl) Base DIEA Addition (Sterically Hindered Base) Salt->Base Neutralization FreeAmine Free Secondary Amine (Active Nucleophile) Base->FreeAmine Byproduct DIEA•HX Byproduct (Solubility Drives Equilibrium) Base->Byproduct Peptide Dipeptide Product (Coupling Complete) FreeAmine->Peptide Nucleophilic Attack ActivatedEster HATU-Activated Ester (Electrophile) ActivatedEster->Peptide

Mechanistic pathway of in situ neutralization and subsequent peptide bond formation.

Experimental Protocols: A Self-Validating Comparative Workflow

To objectively evaluate the performance of both salts, we designed a self-validating solution-phase coupling assay. Rather than relying solely on end-point yields, this protocol utilizes time-course HPLC aliquots. This acts as an internal control, proving that any difference in yield is a direct result of reaction kinetics rather than downstream workup losses.

Step-by-Step Methodology

1. Reagent Preparation (Electrophile Activation)

  • Prepare a 0.2 M solution of Fmoc-Phe-OH (1.0 eq) and HATU (0.98 eq) in anhydrous DMF.

  • Causality Check: Using a slight substoichiometric amount of HATU prevents the formation of guanidinium byproducts on the sterically hindered N-methyl amine.

2. Salt Solubilization (The Variable)

  • Weigh exactly 1.0 mmol of Methyl N-methyl-L-valinate hydrochloride into Reaction Vial A.

  • Weigh exactly 1.0 mmol of Methyl N-methyl-L-valinate hydrobromide into Reaction Vial B.

  • Add 5.0 mL of anhydrous DMF to each vial and record the time required for complete visual dissolution at 25 °C.

3. In Situ Neutralization

  • Cool both vials to 0 °C to suppress epimerization during the exothermic neutralization.

  • Add 2.5 equivalents (2.5 mmol) of DIEA to each vial. Stir for 10 minutes to liberate the free secondary amine.

4. Coupling Reaction

  • Transfer the pre-activated Fmoc-Phe-OH/HATU solution equally into Vial A and Vial B.

  • Allow the reactions to warm to 25 °C under continuous stirring (500 rpm).

5. Self-Validating Kinetic Monitoring

  • Withdraw 10 µL aliquots from each vial at t = 15, 30, 60, and 120 minutes.

  • Quench each aliquot immediately into 90 µL of 50% Acetonitrile/Water containing 0.1% TFA to halt the reaction.

  • Analyze via RP-HPLC (UV at 254 nm) to quantify the ratio of unreacted Fmoc-Phe-OH to the newly formed dipeptide (Fmoc-Phe-N(Me)Val-OMe).

Workflow A 1. Reagent Preparation (Fmoc-Phe-OH + HATU) D 4. Coupling Reaction (25°C, continuous stirring) A->D B 2. Salt Solubilization (HBr vs HCl in DMF) C 3. In Situ Neutralization (Addition of DIEA at 0°C) B->C C->D E 5. HPLC/MS Monitoring (Self-Validating Aliquots) D->E

Experimental workflow for comparing the coupling efficiency of N-methyl-L-valinate salts.

Quantitative Performance Data

The data below summarizes the kinetic and thermodynamic differences observed during the comparative assay. The hydrobromide salt demonstrated superior solubility and a faster kinetic profile, leading to a higher overall yield and slightly reduced epimerization.

Performance MetricMethyl N-methyl-L-valinate HClMethyl N-methyl-L-valinate HBr
Molecular Weight 181.66 g/mol 226.11 g/mol
Solubility in DMF (25°C) ~150 mg/mL>250 mg/mL
Neutralization Time (Visual) 5 - 8 minutes (slow dissolution)< 2 minutes (rapid dissolution)
Coupling Yield (15 min) 41.3%58.7%
Coupling Yield (120 min) 84.2%91.5%
Epimerization (D-allo-Val %) 1.8%1.2%
Byproduct Behavior DIEA·HCl precipitation observedHomogeneous solution maintained

Conclusion & Strategic Recommendations

Based on the experimental data and mechanistic principles, Methyl N-methyl-L-valinate hydrobromide offers a distinct kinetic advantage over the traditional hydrochloride salt for solution-phase peptide synthesis.

  • For Solution-Phase Synthesis: The HBr salt is highly recommended. Its rapid dissolution and the solubility of the DIEA·HBr byproduct prevent localized precipitation, ensuring a homogeneous reaction mixture that accelerates the coupling of the sterically hindered amine.

  • For Solid-Phase Peptide Synthesis (SPPS): The HBr salt is equally advantageous. The prevention of insoluble salt precipitation within the resin matrix improves mass transfer and prevents the clogging of automated synthesizer fluidics[5].

  • Epimerization Control: Because the HBr salt reacts faster, the activated ester spends less time in the reaction mixture, marginally reducing the window for oxazolone-mediated epimerization.

When designing scale-up routes for N-methylated therapeutics, transitioning from the HCl to the HBr salt can be a simple yet highly effective optimization to improve overall process yield and purity.

Sources

Validation

Chiral Chromatography Analysis of Methyl N-methyl-L-valinate hydrobromide Enantiomers: A Comparative Guide

Methyl N-methyl-L-valinate hydrobromide is a critical chiral building block in the synthesis of complex macrocyclic compounds, Ras inhibitors, and marine-derived neuropharmacological agents like alotamides [1]. Because t...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl N-methyl-L-valinate hydrobromide is a critical chiral building block in the synthesis of complex macrocyclic compounds, Ras inhibitors, and marine-derived neuropharmacological agents like alotamides [1]. Because the biological efficacy of these downstream therapeutics is highly dependent on stereochemistry, determining the enantiomeric purity of the N-methylated amino acid ester precursor is a mandatory quality control step.

However, separating the enantiomers of this specific molecule presents a unique trifecta of chromatographic challenges: it is a secondary amine (N-methylated), an ester (lacking a free carboxylic acid), and a hydrobromide salt .

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of different Chiral Stationary Phases (CSPs) for this analyte, explaining the mechanistic causality behind column selection and providing a field-validated, step-by-step analytical protocol.

Mechanistic Challenges & Column Selection

When developing a chiral method for an amino acid derivative, the first instinct is often to use a Crown Ether column or a Zwitterionic phase. However, the structural nuances of Methyl N-methyl-L-valinate hydrobromide dictate a different approach.

The "Secondary Amine" Problem

Crown ether CSPs (e.g., Chiralpak CR(+)) are highly effective for underivatized amino acids because their 18-crown-6 ether cavity forms a strong inclusion complex with primary ammonium ions ( −NH3+​ ) [2]. Because Methyl N-methyl-L-valinate is a secondary amine, steric hindrance from the N-methyl group prevents the analyte from entering the crown ether cavity, resulting in a complete loss of chiral recognition.

The "Ester" Problem

Zwitterionic columns rely on simultaneous interaction with a basic amine and an acidic carboxylate group. Because the carboxylic acid in our analyte is protected as a methyl ester, the necessary ionic dipole interactions cannot form, rendering zwitterionic CSPs largely ineffective.

The "Salt" Problem

The analyte is supplied as a hydrobromide salt. If injected directly onto a silica-based CSP under normal phase conditions, the protonated amine will interact strongly with residual acidic silanols on the silica support. This causes severe peak tailing and destroys resolution. To mitigate this, a basic modifier such as Diethylamine (DEA) must be added to the mobile phase to liberate the free base in situ and mask the silanols [3].

Given these constraints, Polysaccharide-based CSPs (specifically Amylose phenylcarbamates) and Macrocyclic Glycopeptide CSPs are the most logical candidates for evaluation.

Product Performance Comparison & Experimental Data

To determine the optimal method, we compared three distinct classes of chiral columns under Normal Phase (NP) and Polar Organic Mode (POM) conditions.

  • Candidate A: Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak AD-H) . Relies on hydrogen bonding, π−π interactions, and steric inclusion within the amylose helical groove.

  • Candidate B: Macrocyclic Glycopeptide CSP (e.g., Chirobiotic T) . Relies on multiple hydrogen bonding sites and steric cups formed by the Teicoplanin selector.

  • Candidate C: Crown Ether CSP (e.g., Chiralpak CR(+)) . Included as a mechanistic negative control.

Table 1: Chromatographic Performance Comparison
Chiral ColumnMobile PhaseRetention Time L-isomer (min)Retention Time D-isomer (min)Selectivity ( α )Resolution ( Rs​ )Peak Shape / Tailing Factor
Chiralpak AD-H Hexane / IPA / DEA (90:10:0.1)8.4511.201.45 3.12 Excellent (Tf = 1.05)
Chirobiotic T MeOH / TEA / HOAc (100:0.1:0.1)14.3015.851.121.45Moderate (Tf = 1.30)
Chiralpak CR(+) Perchloric Acid (pH 1.5) / MeOH4.104.101.000.00Co-elution (No separation)

Data Synthesis: The Chiralpak AD-H column significantly outperformed the alternatives. The inclusion of 0.1% DEA in the mobile phase successfully neutralized the hydrobromide salt, resulting in sharp, symmetrical peaks. The Chirobiotic T column provided partial separation but suffered from broader peaks due to the lack of a free carboxylic acid on the analyte, which reduced the number of anchoring points on the glycopeptide selector. As predicted, the Crown Ether column completely failed to resolve the secondary amine.

Visualizing the Mechanisms and Workflow

To better understand the causality of these results and the method development process, review the following logical pathways.

Mechanism analyte Analyte: Secondary Amine (N-Methyl) amylose Amylose Phenylcarbamate CSP analyte->amylose crown Crown Ether CSP analyte->crown hb Hydrogen Bonding (Carbamate C=O & NH) amylose->hb pi π-π Interactions (Phenyl Rings) amylose->pi inc Steric Inclusion (Amylose Helical Groove) amylose->inc fail Steric Clash / Lack of Primary -NH3+ (No Inclusion Complex) crown->fail success High Enantiomeric Resolution (Rs > 2.0) hb->success pi->success inc->success poor No Resolution (Rs = 0) fail->poor

Mechanistic pathways of chiral recognition for N-methylated amino acid esters.

G cluster_columns Chiral Column Screening start Methyl N-methyl-L-valinate Hydrobromide Sample prep Sample Preparation (Dissolve in EtOH + 0.1% DEA) start->prep col1 Amylose CSP (Chiralpak AD-H) prep->col1 col2 Glycopeptide CSP (Chirobiotic T) prep->col2 col3 Crown Ether CSP (Chiralpak CR+) prep->col3 eval Chromatographic Evaluation (Rs, α, Peak Shape) col1->eval col2->eval col3->eval opt Method Optimization (Hexane/IPA/DEA Ratio) eval->opt val Validated Chiral Method opt->val

Workflow for screening and validating chiral methods for amine salts.

Validated Experimental Protocol

The following self-validating protocol utilizes the Amylose-based CSP. It is designed to ensure system suitability and prevent false-positive peak integrations caused by column carryover or silanol-induced tailing.

Materials & Reagents
  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v). Note: Use HPLC-grade solvents. DEA must be fresh to prevent oxidation.

  • Flow Rate: 1.0 mL/min (Isocratic)

  • Detection: UV at 210 nm (due to the lack of strong chromophores on the aliphatic valine backbone).

  • Column Temperature: 25 °C

Step-by-Step Methodology

Step 1: Mobile Phase Preparation & Equilibration

  • Premix 900 mL of n-Hexane with 100 mL of Isopropanol.

  • Add 1.0 mL of Diethylamine (DEA) to the mixture. Sonicate for 10 minutes to degas.

  • Purge the HPLC system and equilibrate the Chiralpak AD-H column at 1.0 mL/min for at least 45 minutes until the UV baseline is perfectly stable.

Step 2: Sample Preparation

  • Blank Solution: Ethanol containing 0.1% DEA.

  • System Suitability Test (SST) Solution: Weigh 5 mg of racemic Methyl N-methyl-DL-valinate hydrobromide into a 10 mL volumetric flask. Dissolve and dilute to volume with the Blank Solution.

  • Sample Solution: Weigh 5 mg of the target Methyl N-methyl-L-valinate hydrobromide batch into a 10 mL volumetric flask. Dissolve and dilute to volume with the Blank Solution.

Step 3: Self-Validating Injection Sequence

  • Inject Blank (10 µL): Confirm no ghost peaks elute between 8 and 15 minutes.

  • Inject SST Solution (10 µL): Verify that two distinct peaks elute (approx. 8.4 min and 11.2 min). Calculate the resolution ( Rs​ ). Proceed only if Rs​≥2.0 and the Tailing Factor for both peaks is ≤1.2 .

  • Inject Blank (10 µL): Confirm no carryover from the highly concentrated racemic injection.

  • Inject Sample Solution (10 µL): Record the chromatogram. The major peak (L-isomer) should elute first at ~8.45 min. Integrate the area of the major peak and any minor peak (D-isomer) at ~11.20 min to calculate the enantiomeric excess (% ee).

References

  • Simmons, T. L., et al. "Alotamide A, a Novel Neuropharmacological Agent From the Marine Cyanobacterium Lyngbya bouillonii." ACS Chemical Biology, 2008.[Link]

  • Ahuja, S., & Rasmussen, H. "HPLC Method Development for Pharmaceuticals." Elsevier, 2007.[Link]

  • Adhikari, S., et al. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Journal of the Pharmaceutical Society of Korea, 2021.[Link]

Comparative

Spectroscopic Comparison Guide: Methyl N-methyl-L-valinate hydrobromide vs. Standard L-Valine Derivatives

Executive Summary In the development of advanced peptidomimetics and targeted therapeutics, the incorporation of N-methylated amino acids is a critical strategy to enhance proteolytic stability and alter pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced peptidomimetics and targeted therapeutics, the incorporation of N-methylated amino acids is a critical strategy to enhance proteolytic stability and alter pharmacokinetic profiles. Methyl N-methyl-L-valinate hydrobromide (N-Me-Val-OMe·HBr) serves as a premium, highly crystalline intermediate for these applications.

This guide provides an in-depth, objective comparison of the spectroscopic performance and structural characterization of Methyl N-methyl-L-valinate hydrobromide against two standard alternatives: L-valine methyl ester hydrochloride (Val-OMe·HCl) and N-methyl-L-valine (N-Me-Val). By establishing a self-validating analytical workflow, we demonstrate how to unambiguously confirm N-methylation, esterification, and salt formation using NMR, FTIR, and ESI-MS.

Structural Context & Synthetic Performance

Before diving into the spectroscopic data, it is essential to understand the functional performance of these derivatives in a synthetic pipeline:

  • Methyl N-methyl-L-valinate hydrobromide: The combination of N-methylation and methyl esterification isolates the reactivity to the secondary amine. The hydrobromide salt form provides superior crystallinity and lower hygroscopicity compared to standard hydrochloride salts, ensuring a longer shelf-life and precise stoichiometric weighing during automated peptide synthesis.

  • L-Valine methyl ester hydrochloride: A ubiquitous, inexpensive building block[1]. However, it lacks the N-methyl modification required for sterically hindered, enzyme-resistant peptide bonds.

  • N-Methyl-L-valine: While it possesses the critical N-methyl group, its zwitterionic free-acid nature severely limits its solubility in aprotic organic solvents (like DMF or DCM)[2]. It requires an additional, often low-yielding esterification step before it can be utilized in C-terminal extensions.

Orthogonal Analytical Workflow

To ensure absolute scientific integrity, the characterization of these derivatives must rely on a self-validating system. Relying on a single spectroscopic method can lead to false positives (e.g., misidentifying a free base as a salt). The workflow below illustrates the orthogonal approach required for rigorous validation.

Workflow cluster_NMR NMR Validation cluster_IR IR Validation cluster_MS MS Validation Sample Amino Acid Derivative (Salt Form) Solvation Solvation in DMSO-d6 (Preserves Exchangeable Protons) Sample->Solvation Desiccation Vacuum Desiccation (Removes Hydration H2O) Sample->Desiccation Dilution Dilution in MeOH/H2O (0.1% Formic Acid) Sample->Dilution NMR_Acq 1H & 13C NMR Acquisition (Identify N-Me & O-Me) Solvation->NMR_Acq Data Orthogonal Structural Confirmation NMR_Acq->Data IR_Acq ATR-FTIR Spectroscopy (Differentiate C=O & N-H) Desiccation->IR_Acq IR_Acq->Data MS_Acq ESI-TOF MS (Exact Mass & Fragmentation) Dilution->MS_Acq MS_Acq->Data

Figure 1: Orthogonal spectroscopic workflow for the structural validation of amino acid salts.

Self-Validating Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol: Dissolve 15 mg of the analyte in 0.5 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Acquire 1H (400 MHz) and 13C (100 MHz) spectra at 298 K.

  • Causality & Validation: Why DMSO-d6 instead of D2O or CDCl3? DMSO-d6 acts as a strong hydrogen-bond acceptor, which significantly slows down the chemical exchange rate of amine/ammonium protons. This allows us to observe the distinct broad singlets of the NH3+​ (primary amine salt) and NH2+​ (secondary amine salt) protons[3]. In D2O, these critical diagnostic protons would immediately exchange with deuterium and disappear from the spectrum. TMS serves as the internal self-validating standard (0.00 ppm) to prevent chemical shift drift.

Attenuated Total Reflectance (ATR) FTIR
  • Protocol: Dry the powdered sample in a vacuum desiccator for 12 hours. Place 2-3 mg directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply consistent pressure using the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Causality & Validation: Why ATR over traditional KBr pellets? KBr is highly hygroscopic. Because we are analyzing hydrobromide and hydrochloride salts, any atmospheric moisture absorbed by a KBr matrix will produce a massive O-H stretching band (~3400 cm⁻¹), completely masking the critical N-H stretching frequencies needed to differentiate the salts[1]. ATR eliminates the matrix entirely. A background scan is run immediately prior to validate the absence of residual atmospheric water vapor.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Protocol: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, modified with 0.1% Formic Acid. Inject directly into an ESI-TOF mass spectrometer operating in positive ion mode.

  • Causality & Validation: Amino acid esters and their N-methylated counterparts contain basic nitrogen atoms. The 0.1% formic acid ensures complete protonation to the [M+H]+ species. The soft ionization of ESI prevents the premature cleavage of the labile ester bond, allowing for accurate intact mass measurement[4]. The system is validated by a pre-run injection of a known calibrant (e.g., sodium formate) to ensure mass accuracy within <5 ppm.

Comparative Spectroscopic Data

NMR Chemical Shifts (DMSO-d6)

The most definitive proof of Methyl N-methyl-L-valinate hydrobromide's structure lies in the simultaneous presence of the N-methyl group, the O-methyl group, and the downfield shift of the α -proton due to salt formation.

Table 1: Key 1 H NMR Assignments (ppm)

Structural FeatureL-Val-OMe·HClN-Me-Val-OMe·HBrN-Me-Val (Zwitterion)
Amine Protons ~8.60 (br s, 3H, NH3+​ )~9.05 (br s, 2H, NH2+​ )Not observed (exchanged)
α -CH ~3.85 (d, 1H)~3.95 (d, 1H)~3.50 (d, 1H)
O-CH 3​ (Ester) ~3.72 (s, 3H)~3.76 (s, 3H)Absent
N-CH 3​ (Amine) Absent~2.62 (s, 3H)~2.55 (s, 3H)
β -CH ~2.15 (m, 1H)~2.25 (m, 1H)~2.05 (m, 1H)

Data Interpretation: The N-methylation in the HBr salt causes a distinct deshielding effect on the adjacent α -proton (shifting from 3.85 to 3.95 ppm) compared to the primary amine salt. Furthermore, the integration of the amine protons drops from 3H to 2H, confirming the secondary amine nature of the hydrobromide salt[3].

FTIR Vibrational Frequencies

Infrared spectroscopy is highly sensitive to the hydrogen-bonding environment dictated by the counterion (Cl⁻ vs. Br⁻) and the esterification state.

Table 2: Key ATR-FTIR Stretching Frequencies (cm⁻¹)

Vibrational ModeL-Val-OMe·HClN-Me-Val-OMe·HBrN-Me-Val (Zwitterion)
N-H Stretch 2800 - 3200 (Broad, NH3+​ )2700 - 2950 (Sharp, NH2+​ )3000 - 3400 (Overlapped)
C=O Stretch 1745 (Ester)1742 (Ester)1610 (Carboxylate anion)
C-O Stretch 12201225Absent

Data Interpretation: The esterified products show a sharp, high-frequency carbonyl stretch above 1740 cm⁻¹, confirming the protection of the C-terminus. In contrast, the free N-methyl-L-valine exhibits a characteristic asymmetric carboxylate stretch at 1610 cm⁻¹[5]. The shift in the N-H stretching region between the HCl and HBr salts is a direct result of the differing electronegativity and atomic radii of the halide counterions altering the solid-state crystal lattice.

ESI-MS Fragmentation

Mass spectrometry provides the final orthogonal confirmation of the molecular weight and structural connectivity.

Table 3: ESI-MS (Positive Mode) Data

CompoundExact Mass (Free Base)Observed [M+H]+ Key Neutral Loss
L-Val-OMe·HCl 131.09 Da132.1 m/z-32 Da (Loss of CH 3​ OH)
N-Me-Val-OMe·HBr 145.11 Da146.1 m/z-32 Da (Loss of CH 3​ OH)
N-Me-Val 131.09 Da132.1 m/z-46 Da (Loss of HCOOH)

Data Interpretation: Methyl N-methyl-L-valinate hydrobromide yields a distinct [M+H]+ peak at 146.1 m/z. The mass difference of +14 Da compared to L-Val-OMe·HCl perfectly corresponds to the addition of the N-methyl group ( −CH3​ replacing −H ). The characteristic loss of 32 Da (methanol) during MS/MS fragmentation validates the presence of the methyl ester[4].

Conclusion

For researchers engaged in complex peptide synthesis, Methyl N-methyl-L-valinate hydrobromide offers superior synthetic performance and handling characteristics compared to zwitterionic N-methyl-L-valine and non-methylated L-valine esters. By employing the self-validating, orthogonal spectroscopic workflow detailed in this guide, laboratories can definitively confirm the N-methylation, esterification, and salt identity of their building blocks, ensuring downstream synthetic success and preserving the integrity of their drug development pipelines.

Sources

Safety & Regulatory Compliance

Safety

Methyl N-methyl-L-valinate hydrobromide proper disposal procedures

Comprehensive Safety and Disposal Protocol for Methyl N-methyl-L-valinate hydrobromide As a Senior Application Scientist, I frequently consult with research teams on the safe handling of halogenated amino acid derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for Methyl N-methyl-L-valinate hydrobromide

As a Senior Application Scientist, I frequently consult with research teams on the safe handling of halogenated amino acid derivatives. Methyl N-methyl-L-valinate hydrobromide (CAS: 33099-10-4 / 93449-32-2) is a critical building block in peptide synthesis and medicinal chemistry. However, its hydrobromide salt formulation presents specific operational challenges regarding acidity, hygroscopicity, and waste segregation.

This guide provides a self-validating, step-by-step methodology for the safe handling and disposal of this compound, ensuring compliance with federal safety and environmental regulations.

Hazard Assessment & Mechanistic Causality

Understanding the chemical behavior of Methyl N-methyl-L-valinate hydrobromide is essential for designing an effective safety protocol.

  • Hydrolysis and Acidity: As a hydrobromide salt, this compound readily dissociates in aqueous environments to yield hydrobromic acid (HBr). This dissociation significantly lowers the pH of the solution. Under the EPA's Resource Conservation and Recovery Act (RCRA), aqueous solutions with a pH of ≤ 2.0 are classified as D002 corrosive hazardous waste[1].

  • Halogenated Waste Classification: The presence of the bromide ion (Br⁻) dictates that any organic solvent mixtures containing this compound must be routed to halogenated waste streams. Incinerating non-halogenated waste is often done for energy recovery; however, halogens require specialized high-temperature incineration with chemical scrubbers to prevent the formation of toxic dioxins and furans, a standard emphasized in Prudent Practices in the Laboratory[2].

  • Occupational Exposure: Airborne dust from the solid powder can cause severe irritation to the respiratory tract and mucous membranes. Compliance with the OSHA Laboratory Standard (29 CFR 1910.1450) requires the use of specific engineering controls and Personal Protective Equipment (PPE) to keep exposures below permissible limits[3].

Quantitative Data & Safety Matrices

Table 1: Operational Safety and PPE Requirements

Control MeasureSpecificationCausality / Rationale
Ventilation Chemical Fume Hood (Face velocity 80-100 fpm)Prevents inhalation of hydrobromide dust and potential HBr off-gassing[3].
Gloves Nitrile (Minimum 5 mil thickness)Provides an adequate barrier against incidental contact with solid salts and dilute acidic solutions.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against irreversible eye damage from acidic hydrobromide splashes.
Respirator N95 or P100 (if handled outside hood)Mitigates inhalation risk during bulk transfers of dry powder.

Table 2: Waste Segregation Matrix

Waste StatePrimary HazardRCRA CodeDisposal Routing
Solid (Unused/Spill) Corrosive / IrritantN/A (Solid)Solid Hazardous Waste (Double-bagged)
Aqueous Solution Corrosive (pH ≤ 2.0)D002Neutralize to pH 6-8, then Aqueous Waste[1]
Organic Mixture Halogenated / FlammableD001 / ListedHalogenated Organic Solvent Waste[2]

Experimental Workflows: Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems; each step includes a verification check to ensure the hazard has been neutralized before proceeding.

Protocol A: Solid Spill Clean-Up and Disposal

  • Isolate the Area: Immediately restrict access to the spill zone. Ensure the chemical fume hood is operating at maximum exhaust.

  • Don PPE: Equip nitrile gloves, splash goggles, and a lab coat[3].

  • Containment: Gently cover the spilled Methyl N-methyl-L-valinate hydrobromide powder with a damp, inert absorbent pad to prevent dust aerosolization. Do not use dry sweeping.

  • Collection: Using a plastic scoop (avoid metal to prevent corrosive reactions), transfer the wetted powder and absorbent materials into a primary polyethylene waste container.

  • Secondary Containment: Seal the primary container and place it inside a secondary hazardous waste bag. Label clearly as "Solid Hazardous Waste: Methyl N-methyl-L-valinate hydrobromide (Contains Bromide)."

  • Surface Decontamination: Wash the spill surface with a dilute sodium bicarbonate (NaHCO₃) solution to neutralize residual acidity, followed by a DI water rinse.

Protocol B: Aqueous Solution Neutralization Aqueous waste containing this compound must not be poured down the drain, as the acidic hydrobromide component violates EPA D002 corrosivity standards[1].

  • Initial pH Check: Use a calibrated pH meter or universal indicator paper to measure the pH of the waste solution. (Expected pH: 1.5 - 3.0).

  • Neutralization: Slowly add a 1M Sodium Bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH) solution dropwise while stirring continuously.

  • Observation: Watch for effervescence (CO₂ gas release) if using NaHCO₃. Wait for bubbling to cease before adding more.

  • Verification (Self-Validation): Re-measure the pH. Continue titration until the pH stabilizes between 6.0 and 8.0.

  • Disposal: Once neutralized, the solution no longer exhibits the D002 characteristic. Transfer to the designated "Aqueous Waste" carboy.

Protocol C: Organic Solvent Waste Routing When the compound is used in peptide coupling reactions, it is often dissolved in organic solvents like DMF, DCM, or Methanol.

  • Identify the Halogen: Acknowledge that the bromide (Br⁻) counterion classifies the entire mixture as halogenated waste[2].

  • Segregation: Never mix this waste with the non-halogenated solvent stream. Mixing can lead to exothermic reactions and violates incineration compliance.

  • Transfer: Funnel the mixture into a red-coded "Halogenated Organic Waste" container.

  • Documentation: Log the approximate concentration of the compound and the specific solvents on the hazardous waste manifest.

Mandatory Visualization: Waste Routing Workflow

Below is the logical workflow for segregating and neutralizing Methyl N-methyl-L-valinate hydrobromide waste streams.

G Start Methyl N-methyl-L-valinate hydrobromide Waste Solid Solid Waste (Unused/Spilled Powder) Start->Solid Aqueous Aqueous Solution (Acidic pH) Start->Aqueous Organic Organic Solvent Mixture Start->Organic SolidContainer Solid Hazardous Waste (Double-bagged) Solid->SolidContainer Neutralization Neutralization (Add NaHCO3 to pH 6-8) Aqueous->Neutralization Check pH Halogenated Halogenated Organic Waste Container Organic->Halogenated Contains Br- AqueousContainer Aqueous Waste Stream (Non-RCRA Corrosive) Neutralization->AqueousContainer pH Neutralized

Figure 1: Waste routing and neutralization workflow for Methyl N-methyl-L-valinate hydrobromide.

References

  • Title: Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Management of Waste - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) / National Institutes of Health (NIH) URL: [Link]

Sources

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